4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHPGGADGNTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504267 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-50-4 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Keto-Enol Tautomerism in 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
Executive Summary
This technical guide analyzes the structural dynamics of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP), a critical fluorinated
Part 1: Structural Dynamics & Electronic Theory
The Fluorine Effect on Tautomeric Equilibrium
The core feature of PFPP is the competition between the resonance-stabilizing phenyl ring and the electron-withdrawing perfluoroalkyl chain. In
-
Inductive Acidification: The
group exerts a powerful effect, significantly increasing the acidity of the -protons (methylene bridge). This lowers the relative to non-fluorinated analogs (approx. 6.5–7.0 vs. 9.0 for benzoylacetone), facilitating rapid proton transfer. -
Chellate Ring Stabilization: The high electron density of the fluorine atoms pulls electron density away from the carbonyl carbon, making the enol oxygen a harder Lewis base. However, the resulting 6-membered hydrogen-bonded ring is exceptionally stable due to "resonance-assisted hydrogen bonding" (RAHB), which is amplified by the asymmetry of the molecule.
The Equilibrium Landscape
In the gas phase and non-polar solvents (e.g.,
Key Structural Forms:
-
Diketo Form: Kinetic product, favored only in highly polar, hydrogen-bond-disrupting solvents.
-
Cis-Enol Form (Dominant): Thermodynamic product, stabilized by IMHB and conjugation with the phenyl ring.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric pathway of PFPP showing the thermodynamic sink of the Cis-Enol form and its conversion to metal chelates.
Part 2: Experimental Characterization Protocols
To validate the tautomeric state of PFPP, a self-validating NMR protocol is required. Relying solely on literature values is insufficient due to batch-specific impurities (e.g., hydration of the fluorinated ketone).
Protocol: Quantitative and NMR Analysis
Objective: Determine the Keto:Enol ratio (
Reagents:
-
PFPP (Substrate)[1]
-
Solvent A:
(Non-polar, promotes Enol) -
Solvent B: DMSO-
(Polar aprotic, disrupts IMHB)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of PFPP in 0.6 mL of solvent. Note: Do not heat. Fluorinated
-diketones can hydrate or decompose at high temperatures in wet solvents. -
Acquisition (
):-
Set relaxation delay (
) to seconds to ensure accurate integration of the acidic enol proton. -
Sweep width must cover -2 ppm to 18 ppm.
-
-
Acquisition (
):-
Acquire non-decoupled fluorine spectra to observe coupling patterns between
and .
-
-
Data Processing:
-
Phase correction is critical for the broad enol -OH peak.
-
Baseline correction must be applied before integration.
-
Diagnostic Signals & Interpretation
The following table summarizes the expected chemical shifts for PFPP. These values serve as the "Truth" standard for validating your synthesis or purchase.
| Moiety | Tautomer | Signal Type | Approx.[2][3][4][5] Shift ( | Mechanistic Insight |
| -OH | Enol | Broad Singlet | 14.5 – 16.2 | Extremely deshielded due to strong IMHB ring current. |
| =CH- | Enol | Singlet | 6.2 – 6.6 | Methine proton; diagnostic of the conjugated system. |
| -CH2- | Keto | Singlet | 4.1 – 4.5 | Methylene protons; only visible in polar solvents or impure samples. |
| Ph-H | Both | Multiplet | 7.4 – 8.1 | Phenyl ring protons; shifts slightly between tautomers. |
| -CF2- | Enol | Multiplet | -118 to -122* | Shifted by proximity to the enol double bond. |
*Note:
Calculation of Enol Content
The percentage of enol tautomer is calculated using the integration of the methine proton (
Self-Validation Check:
If the integration of the enol -OH proton is significantly less than
Part 3: Synthetic Utility & Metal Chelation
The tautomeric nature of PFPP dictates its reactivity. In drug development, the enol form is the reactive species for alkylation and heterocycle formation.
Lanthanide Extraction (The "Antenna Effect")
PFPP is a structural analog to Benzoyltrifluoroacetone (BTA) but with higher lipophilicity due to the
-
Mechanism: The enol form deprotonates to form the enolate (
). -
Complexation:
. -
Utility: The phenyl group acts as a UV-absorbing "antenna," transferring energy to the Lanthanide ion (e.g.,
), resulting in intense luminescence. The fluorinated tail prevents high-frequency O-H oscillators (from water) from coordinating to the metal, which would otherwise quench the luminescence.
Heterocycle Synthesis Workflow
Reaction with hydrazines yields trifluoromethyl-substituted pyrazoles, a common scaffold in NSAIDs (e.g., Celecoxib analogs).
Figure 2: Synthetic workflow for converting PFPP to bioactive pyrazoles.
References
-
Scribner, W. G. (1967).[6] Physical Properties of Selected Beta-Diketones. Defense Technical Information Center. Link
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
-
Antic, D. (2018). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Notes. Link
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Meshcheryakova, N. V., et al. (2022). Structural Diversity of Silver Fluorinated β-Diketonates. Molecules (MDPI). Link
-
Valliscor. (2023). 4,4,5,5,5-Pentafluoro-1-pentanol Technical Data. (Precursor data for PFPP synthesis). Link
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- 1. 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) — Valliscor [valliscor.com]
- 2. 4,4,5,5,5-五氟-1-戊醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. preprints.org [preprints.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 1-phenylpentane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Electronic Effects of Pentafluoroalkyl Groups on 1,3-Dione Reactivity
Introduction: The Strategic Role of Fluorination in Modulating Chemical Reactivity
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1][2] The pentafluoroalkyl group (e.g., pentafluoroethyl, -C₂F₅), a more potent electron-withdrawing entity than its well-studied trifluoromethyl (-CF₃) counterpart, offers a powerful tool for fine-tuning the electronic and physicochemical properties of molecules.[3][4] When appended to the versatile 1,3-dione framework—a structure renowned for its rich chemistry and chelating capabilities—the pentafluoroalkyl group imparts a profound and predictable influence on reactivity.[5][6]
This technical guide provides an in-depth exploration of the core electronic effects of pentafluoroalkyl substituents on 1,3-dione systems. We will move beyond simple observation to explain the causality behind these effects, offering field-proven insights for researchers, scientists, and drug development professionals. The principles discussed herein are critical for designing novel catalysts, developing more effective metal-ion extractants, and synthesizing next-generation pharmaceutical agents with enhanced metabolic stability and potency.
Fundamental Electronic Properties of the Pentafluoroalkyl Group
The unique reactivity of pentafluoroalkyl-substituted 1,3-diones stems directly from the intrinsic electronic properties of the perfluoroalkyl chain. The high electronegativity of fluorine atoms creates a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma bond framework of the molecule.
Studies have demonstrated that the electron-withdrawing capacity of perfluoroalkyl (RF) groups increases with the length of the carbon chain.[3][4] This means that the pentafluoroethyl group (-C₂F₅) exerts a stronger inductive pull than the trifluoromethyl group (-CF₃). This can be quantified using Taft substituent constants (σ), which measure polar/inductive effects in aliphatic systems.[7] While the σ for -CF₃ is approximately +0.92, the value for -C₂F₅ is even greater, signifying its superior electron-withdrawing strength. This enhanced inductive effect is the primary driver for the altered properties of the 1,3-dione core.
Caption: The C₂F₅ group shifts the tautomeric equilibrium strongly towards the stable enol form.
Consequences for Chemical Reactivity
The electronically modified 1,3-dione exhibits significantly altered reactivity patterns, which can be exploited in synthesis and catalysis.
-
Enhanced Nucleophilicity of the Enolate: Due to the high acidity, the enolate can be generated easily with mild bases. This highly stable enolate is an excellent nucleophile, readily participating in C-C bond-forming reactions such as alkylations and acylations at the central carbon.
-
Increased Electrophilicity of Carbonyl Carbons: The inductive withdrawal of electron density makes the carbonyl carbons more electron-deficient and thus more susceptible to attack by nucleophiles. This can influence the rates and outcomes of condensation and addition reactions.
-
Coordination Chemistry: Pentafluoroalkyl-substituted 1,3-diones are exceptional ligands for a wide range of metal ions. [5]The electron-withdrawing groups increase the volatility of the resulting metal chelates, a property exploited in chemical vapor deposition and gas chromatography. The modified electronic density on the oxygen atoms also tunes the stability and Lewis acidity of the metal complexes, making them valuable in catalysis. [8]* Cyclization Reactions: These diones are versatile precursors for synthesizing fluorinated heterocyclic compounds. For example, condensation with hydrazines or hydroxylamines can yield pyrazoles or isoxazoles, respectively, with the fluorine substituents imparting unique properties to the final products.
Synthetic Methodology: Claisen Condensation
The most reliable and widely used method for synthesizing pentafluoroalkyl-substituted 1,3-diones is the Claisen condensation. [9][10]This reaction involves the base-mediated condensation of a ketone with a perfluoroalkyl ester. [11]The choice of base is critical; sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed. [11]The reaction thermodynamically driven by the final deprotonation of the highly acidic 1,3-dione product by the alkoxide base. [12]
Caption: A typical workflow for the synthesis of a pentafluoroalkyl 1,3-dione.
Detailed Experimental Protocol
Objective: To synthesize 1,1,1,2,2-pentafluorohexane-3,5-dione.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl pentafluoropropionate
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and suspend the NaH in anhydrous Et₂O (approx. 10 mL per gram of NaH). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a mixture of ethyl pentafluoropropionate (1.0 eq) and anhydrous acetone (1.1 eq). Add this mixture dropwise to the stirred NaH suspension over 1 hour, maintaining the internal temperature below 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours. The reaction mixture will typically become a thick, pale-yellow slurry.
-
Quench and Acidification: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of crushed ice until all unreacted NaH is destroyed. Slowly add 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ≈ 2). This step protonates the enolate to form the desired 1,3-dione.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with EtOAc. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): The crude product can be purified by vacuum distillation. For higher purity, an alternative is purification via the copper(II) chelate. [11] * Dissolve the crude product in ethanol. Add a solution of copper(II) acetate in water.
-
The blue-green copper chelate will precipitate. Filter and wash the solid.
-
Suspend the chelate in a biphasic system (e.g., EtOAc/water) and add a strong chelating agent like EDTA or treat with dilute acid to break the complex and release the pure 1,3-dione into the organic layer.
-
-
Characterization: The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity. The enolic proton typically appears as a broad singlet in the ¹H NMR spectrum.
Conclusion
The introduction of a pentafluoroalkyl group onto a 1,3-dione scaffold is a powerful strategy for modulating molecular properties. The group's formidable inductive electron-withdrawing effect drastically increases the acidity of the central methylene protons and shifts the keto-enol equilibrium almost completely to the enol tautomer. These fundamental changes enhance the dione's utility as a nucleophile precursor, a ligand in coordination chemistry, and a building block for complex fluorinated molecules. Understanding these electronic principles enables researchers in medicinal chemistry and materials science to rationally design molecules with tailored reactivity and function.
References
-
Recent Developments in the Synthesis of β-Diketones. Molecules.[Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.[Link]
-
Strategies for the synthesis of fluorinated 1,3‐dienes. Chinese Chemical Letters.[Link]
-
Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. International Journal of Molecular Sciences.[Link]
-
Chemistry of Fluorinated 1,3-Diketones and Related Compounds. ResearchGate.[Link]
-
Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.[Link]
-
Keto-enol tautomerization in β-diketones. ResearchGate.[Link]
-
Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications.[Link]
-
Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. ResearchGate.[Link]
-
Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. ACS Catalysis.[Link]
-
pKa values of compounds investigated herein. ResearchGate.[Link]
-
Synthesis of fluorinated β-diketone analogues in multi-tens gram scale. Nanyang Technological University.[Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar.[Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.[Link]
-
Claisen condensation. Wikipedia.[Link]
-
The Coordination Chemistry of the CF Unit in Fluorocarbons. Chemical Reviews.[Link]
-
Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate.[Link]
-
Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones. Molecules.[Link]
-
Hammet and Taft Equations. Scribd.[Link]
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.pub.[Link]
-
Taft Equation. Dalal Institute.[Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules.[Link]
-
Introducing the Perfluorinated Cp Ligand to Coordination Chemistry.* Freie Universität Berlin.[Link]
-
Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Journal of the Chemical Society, Chemical Communications.[Link]
-
Fluorination of 1,3-dicarbonyl compounds. ResearchGate.[Link]
-
AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIVATED SU. Royal Military College of Canada.[Link]
-
Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (R F ) Groups: Electron Affinities of PAH(R F ) n Increase Significantly With Increasing R F Chain Length. Chemistry – A European Journal.[Link]
-
Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie.[Link]
-
Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. International Journal of Molecular Sciences.[Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.[Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry.[Link]
-
Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Molecules.[Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.[Link]
-
Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. Semantic Scholar.[Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
-
Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. Chemical Science.[Link]
-
The reactivity of diphosphenes towards electrophilic and nucleophilic reagents. Journal of the Chemical Society, Dalton Transactions.[Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]
-
pKa Data Compiled by R. Williams page-1. University of Colorado Boulder.[Link]
-
Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation. ResearchGate.[Link]
-
Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. RSC Advances.[Link]
-
[18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts. University of Cologne.[Link]
-
Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. Beilstein Journal of Organic Chemistry.[Link]
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coordination chemistry of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione with lanthanides
An In-depth Technical Guide to the Coordination Chemistry of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione with Lanthanides
Authored by a Senior Application Scientist
Foreword: The intersection of fluorinated organic ligands and lanthanide ions has yielded a class of coordination compounds with remarkable photophysical and magnetic properties. This guide delves into the core principles governing the interaction between a particularly potent β-diketone, 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, and the lanthanide series. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design, structural outcomes, and the emergent properties that make these complexes invaluable for researchers, particularly in the fields of materials science and drug development.
Foundational Principles: The Ligand and the Metal
The Ligand: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPPD)
At its heart, PFPPD is a β-diketone, a class of organic compounds renowned for their ability to form stable, six-membered chelate rings with metal ions.[1][2] The structure of PFPPD, however, incorporates two key features that dictate its advanced functionality:
-
The Phenyl Group: This aromatic moiety contributes to the ligand's extensive π-system, which is crucial for its ability to absorb ultraviolet (UV) light efficiently. This light-harvesting capability is the first step in the "antenna effect," a cornerstone of lanthanide luminescence.[3][4]
-
The Pentafluoroethyl Group (-C₂F₅): The strategic replacement of C-H bonds with lower-energy C-F bonds is a critical design choice. High-frequency vibrations from C-H oscillators are a primary pathway for non-radiative energy loss, which quenches luminescence. By minimizing these oscillators in proximity to the metal center, the pentafluoroethyl group significantly reduces vibrational quenching, leading to enhanced luminescence intensity and longer excited-state lifetimes.[5]
The electron-withdrawing nature of the fluorine atoms also increases the acidity of the β-diketone's methylene protons, facilitating deprotonation and coordination to the lanthanide ion.
The Metals: Lanthanide Ions (Ln³⁺)
Lanthanide ions possess a unique electronic structure where the valence 4f orbitals are shielded by the filled 5s and 5p orbitals. This shielding has profound consequences for their coordination chemistry and photophysical properties:
-
Coordination Sphere: As hard Lewis acids, lanthanide ions preferentially coordinate with hard donors, such as the oxygen atoms of the PFPPD ligand.[4] Their large ionic radii result in high and flexible coordination numbers, typically ranging from 8 to 10.[3][4]
-
Luminescence: The f-f electronic transitions of lanthanide ions are Laporte-forbidden, leading to exceptionally low absorption coefficients.[4] Direct excitation is inefficient. However, when coordinated by a ligand like PFPPD, the ion can be sensitized through an intramolecular energy transfer process known as the antenna effect . The ligand absorbs UV light, transitions to an excited singlet state, undergoes intersystem crossing to a triplet state, and then transfers this energy to an emissive 4f level of the lanthanide ion, which then luminesces.[3][5] This results in the characteristic, sharp, line-like emission spectra of ions like Europium(III) (red) and Terbium(III) (green).
-
Paramagnetism: With the exceptions of La³⁺ (f⁰) and Lu³⁺ (f¹⁴), all other lanthanide ions possess unpaired 4f electrons, rendering their complexes paramagnetic.[6][7] This property, while complicating standard NMR analysis, can be harnessed to extract detailed structural information in solution.[6][8]
Synthesis and Structural Elucidation
Synthetic Strategies: Crafting the Complex
The synthesis of lanthanide-PFPPD complexes is typically a straightforward procedure, but precision is key to isolating pure, well-defined products. The most common approach involves the reaction of a hydrated lanthanide salt (e.g., LnCl₃·nH₂O or Ln(NO₃)₃·nH₂O) with the PFPPD ligand in a suitable solvent, often an alcohol like ethanol or methanol, in the presence of a weak base (e.g., NaOH or NH₄OH) to deprotonate the ligand.[9]
Because Ln(PFPPD)₃ species are often coordinatively unsaturated, ancillary ligands such as 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) are frequently added. These bidentate nitrogen-donor ligands occupy the remaining coordination sites, preventing the coordination of solvent molecules (which are notorious quenchers of luminescence) and often enhancing the complex's quantum yield and thermal stability.[10]
-
Ligand Preparation: Dissolve 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (3 mmol) in 20 mL of ethanol. Add a stoichiometric equivalent of aqueous NaOH (1 M, 3 mL) dropwise while stirring to form the sodium salt of the ligand.
-
Metal Addition: In a separate flask, dissolve Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1 mmol) in 10 mL of ethanol.
-
Complexation: Slowly add the EuCl₃ solution to the ligand solution. A precipitate will form immediately.
-
Ancillary Ligand Addition: Add a solution of 1,10-phenanthroline (1 mmol) in 5 mL of ethanol to the reaction mixture.
-
Reaction & Isolation: Stir the mixture at room temperature for 4-6 hours. Collect the resulting precipitate by vacuum filtration, wash with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials.
-
Purification: Dry the product under vacuum. Recrystallization from a solvent mixture such as chloroform/hexane may be performed to obtain X-ray quality single crystals.
Structural Analysis: Defining the Coordination Environment
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For a typical tris(β-diketonate) complex with an ancillary bidentate ligand, like [Eu(PFPPD)₃(phen)], an 8-coordinate geometry is common.[10] The central lanthanide ion is coordinated by six oxygen atoms from the three PFPPD ligands and two nitrogen atoms from the phenanthroline ligand. The resulting coordination polyhedron is often best described as a distorted square antiprism.[10]
Caption: General coordination of PFPPD and an ancillary ligand to a central lanthanide ion.
Physicochemical Characterization: A Multi-Technique Approach
A comprehensive understanding of these complexes requires a suite of analytical techniques to probe their structure, stability, and functional properties.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For paramagnetic complexes (i.e., any lanthanide other than La³⁺ or Lu³⁺), the NMR spectra are dramatically different from typical diamagnetic compounds.[11] The unpaired f-electrons induce large chemical shifts, known as Lanthanide-Induced Shifts (LIS), which can be either upfield or downfield.[6][8] While signal broadening can be a challenge, the LIS is highly sensitive to the geometric arrangement of nuclei relative to the metal ion. By comparing the spectra of a series of isostructural complexes across the lanthanide series, one can separate the contact (through-bond) and pseudocontact (through-space) contributions to the shift, providing powerful constraints for determining the solution-state structure.[6]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are essential for confirming the molecular weight and composition of the complexes.[9][12] The characteristic isotopic distribution pattern of the lanthanide serves as a definitive signature.[9][12] For MALDI analysis, choosing a non-acidic matrix is crucial to prevent the dissociation of the complex during the ionization process.[12]
-
Infrared (IR) Spectroscopy: Coordination of the PFPPD ligand to the lanthanide ion is readily confirmed by IR spectroscopy. The characteristic C=O stretching vibration of the free β-diketone (typically ~1600 cm⁻¹) shifts to a lower frequency upon chelation, indicating a weakening of the double bond character as electron density is donated to the metal center.
Luminescence Properties and the Antenna Effect
The most compelling feature of many PFPPD-lanthanide complexes is their intense, long-lived luminescence. This is a direct result of the antenna effect, a multi-step energy transfer process.
Caption: Jablonski diagram illustrating the intramolecular energy transfer in the antenna effect.
The efficiency of this process depends on the energy alignment between the ligand's triplet state (T₁) and the emissive level of the lanthanide ion. The PFPPD ligand is an excellent antenna because its T₁ level is suitably positioned to sensitize the emissive states of several important lanthanides, particularly Eu³⁺ (⁵D₀) and Sm³⁺ (⁴G₅/₂).[3][13]
Thermal Analysis
The stability of these complexes at elevated temperatures is critical for applications like organic light-emitting diodes (OLEDs). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess this. TGA measures mass loss as a function of temperature, revealing decomposition points and the loss of any coordinated solvent molecules.[3][14] Many fluorinated β-diketonate complexes exhibit good thermal stability and, in some cases, volatility, allowing for their deposition via sublimation.[14][15]
| Complex Type | Onset of Decomposition (°C) | Volatility | Reference |
| Anhydrous [Ln(PFPPD)₃] | > 250 °C | Often Sublimes | [14] |
| Hydrated [Ln(PFPPD)₃(H₂O)ₓ] | Initial loss < 150 °C (water) | Lower | [3] |
| Adduct [Ln(PFPPD)₃(phen)] | > 300 °C | Variable | [16] |
| Table 1: Representative Thermal Properties of Lanthanide β-Diketonate Complexes. |
Applications in Drug Development and Advanced Research
The unique properties of PFPPD-lanthanide complexes make them highly versatile tools.
-
Luminescent Probes & Bioimaging: The long luminescence lifetimes (often in the microsecond to millisecond range) are ideal for Time-Gated Luminescence (TGL) imaging and assays.[17] In TGL, a delay is introduced between the excitation pulse and signal detection. This allows the short-lived background fluorescence from biological samples (nanoseconds) to decay completely, enabling detection of the long-lived lanthanide emission with an exceptionally high signal-to-noise ratio. By functionalizing the ligand, these complexes can be conjugated to biomolecules for targeted cancer cell imaging.[17]
-
MRI Contrast Agents: Gadolinium(III) has seven unpaired electrons and a slow electronic relaxation rate, making it an excellent relaxation agent for protons in water. Gd(PFPPD)₃ complexes and their derivatives are investigated as potential contrast agents for Magnetic Resonance Imaging (MRI), enhancing the contrast between different tissues.[9][12]
-
Theranostics: A burgeoning area of research involves creating multifunctional agents for "theranostics" (therapy + diagnostics). One could envision a complex where a luminescent Eu³⁺ or Tb³⁺ ion is used for optical tracking, while a radioactive lanthanide isotope (e.g., ¹⁷⁷Lu) is incorporated for targeted radiotherapy. Studies have shown that different lanthanides complexed with the same ligand exhibit very similar biodistribution profiles, making this a viable strategy.[18]
Caption: Standard workflow for the development of lanthanide-PFPPD complexes.
Conclusion and Future Outlook
The represents a mature yet continually evolving field. The combination of the ligand's robust antenna properties, enhanced by fluorination, with the unique spectroscopic and magnetic signatures of the lanthanide ions creates a powerful platform for developing advanced functional materials. Future research will likely focus on integrating these complexes into more sophisticated systems, such as multifunctional nanoparticles for targeted drug delivery and diagnostics, next-generation OLEDs with improved efficiency, and highly sensitive sensors for clinical and environmental applications. The foundational principles outlined in this guide provide the essential framework for innovation in this exciting area of inorganic and medicinal chemistry.
References
- INEOS OPEN. (n.d.). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes.
- Evans, W. J., et al. (2006). Synthesis, Structure, and 15N NMR Studies of Paramagnetic Lanthanide Complexes Obtained by Reduction of Dinitrogen. Inorganic Chemistry - ACS Publications.
- Reddy, M. L. P., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Taylor & Francis Online.
-
McNamara, K. F., et al. (2019). Synthesis, thermogravimetric analysis and enthalpy determination of lanthanide β-diketonates. ResearchGate. Retrieved from [Link]
- Corpillo, D., et al. (2004). Detection and Quantification of Lanthanide Complexes in Cell Lysates by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry - ACS Publications.
-
Kalyakina, A. S., et al. (2020). Influence of fluorinated chain length on luminescent properties of Eu 3 + β -diketonate complexes. ResearchGate. Retrieved from [Link]
- Khan, I., et al. (2008). Paramagnetic NMR shift, spectroscopic and molecular modeling studies of lanthanide(III)-morin complexes. Taylor & Francis Online.
-
Antal, P., et al. (2021). Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanides: β-Diketonate Compounds. Retrieved from [Link]
-
Reddy, M. L. P., et al. (2012). Luminescent nine-coordinate lanthanide complexes derived from fluorinated β-diketone and 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Taylor & Francis Online. Retrieved from [Link]
-
Wang, J., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega. Retrieved from [Link]
-
van der Meulen, N. P., et al. (2024). Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form. PubMed. Retrieved from [Link]
-
Tircsó, G., et al. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. PMC. Retrieved from [Link]
-
Wang, L., et al. (2025). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. Retrieved from [Link]
-
Drake, S. R., et al. (1993). Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (2025). Paramagnetic NMR Lanthanide Induced Shifts for Extracting Solution Structures. Retrieved from [Link]
-
Varghese, B., et al. (2008). One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties. PubMed. Retrieved from [Link]
-
Zhang, J., et al. (2021). Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. Journal of Materials Chemistry B. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione: Melting and Boiling Point Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione belongs to the class of β-diketones, a versatile scaffold in organic synthesis and medicinal chemistry. The presence of a terminal pentafluoroethyl group and a phenyl ring imparts unique electronic and steric properties. The acidity of the central methylene protons and the potential for keto-enol tautomerism make it a valuable ligand for metal coordination and a precursor for heterocyclic synthesis. In drug development, the incorporation of fluorine often enhances metabolic stability, binding affinity, and lipophilicity.[1][2] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its purification, handling, and formulation.
Theoretical Considerations: Structural Influence on Thermal Properties
The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces.[3] For 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, several structural features are critical:
-
Molecular Weight and Size: With a molecular formula of C₁₁H₇F₅O₂ and a molecular weight of 266.16 g/mol , the compound is of considerable size, which contributes to significant London dispersion forces.[4]
-
Fluorination: The highly electronegative fluorine atoms on the terminal ethyl group create strong dipoles. While extensive fluorination can sometimes weaken intermolecular forces compared to hydrocarbon analogs, the presence of the polar dione functionality suggests that dipole-dipole interactions will be a major contributor to elevating the boiling point.[1]
-
Keto-Enol Tautomerism: Like most β-diketones, this compound likely exists as an equilibrium mixture of its keto and enol forms. The enol tautomer can form strong intramolecular hydrogen bonds, which would decrease its interaction with other molecules, potentially lowering the boiling point. However, it also allows for intermolecular hydrogen bonding, which would increase it. The predominant effect depends on the specific molecular packing and solvent environment.
-
Phenyl Group: The planar phenyl ring allows for π-π stacking interactions between molecules, particularly in the solid state, which would be expected to increase the melting point.
Given these factors, the compound is expected to be a solid or a high-boiling liquid at room temperature. For context, a structurally simpler related compound, 4,4,5,5,5-pentafluoro-1-pentanol (CAS 148043-73-6), has a reported boiling point of 133-135 °C and a melting point of -78 °C.[5][6] The addition of the phenyl dione moiety in the target compound would be expected to significantly increase both of these values due to increased molecular weight, polarity, and potential for π-stacking.
PART 1: Experimental Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[7] The capillary method is the most common and reliable technique for this determination.[8]
Protocol 1: Melting Point Determination via Capillary Method
This protocol outlines the standard procedure using a modern digital melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is completely dry and finely powdered.
-
Place a small amount of the powdered sample onto a clean, dry surface.
-
Gently press the open end of a glass capillary tube into the powder until a small amount (1-2 mm) of the sample is packed into the bottom.[9]
-
Tap the sealed end of the capillary on a hard surface to compact the sample at the bottom.
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the designated slot in the melting point apparatus.
-
Set the apparatus to a rapid heating rate to obtain an approximate melting point. This provides a target range for a more accurate measurement.[7]
-
Allow the apparatus to cool.
-
Prepare a new capillary and set the apparatus to heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Data Recording:
-
Observe the sample through the viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
PART 2: Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] It is a key physical constant for volatile compounds and is essential for purification by distillation.[11] For small sample volumes, the micro-boiling point (Siwoloboff) method is highly effective.[12]
Protocol 2: Micro-Boiling Point Determination
This method is ideal when only a small quantity of the substance is available.
Methodology:
-
Apparatus Assembly:
-
Place a few milliliters of the liquid sample into a small test tube.
-
Take a melting point capillary tube and seal one end using a flame.
-
Place the sealed capillary tube into the test tube with the open end down.[13]
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the assembly to a ring stand and immerse it in a heating bath (e.g., paraffin oil), ensuring the sample is below the oil level.[14]
-
-
Heating and Observation:
-
Begin heating the bath gently while stirring to ensure uniform temperature distribution.[10]
-
As the temperature rises, air trapped in the capillary will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]
-
-
Data Recording:
-
Note the temperature when this rapid stream of bubbles is observed, then turn off the heat.
-
The liquid will begin to cool, and the bubbling will slow and then stop.
-
The exact boiling point is the temperature at which the liquid is drawn up into the capillary tube.[12]
-
Record this temperature.
-
Repeat the procedure to confirm the value.
-
Workflow for Micro-Boiling Point Determination
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hydrophobicity of phenyl-containing fluorinated beta-diketones
The Hydrophobic Paradigm of Phenyl-Containing Fluorinated -Diketones: Mechanisms, Partitioning, and Applications in Extraction and Drug Development
Executive Summary
Phenyl-containing fluorinated
Structural Anatomy and the Causality of Hydrophobicity
The core functionality of a
-
The Fluorinated Tail (e.g.,
): Fluorine's intense electron-withdrawing nature pulls electron density away from the enolic oxygen. This inductive effect significantly lowers the of the enolic proton, allowing the ligand to ionize and chelate metals at much lower pH values (down to pH 2.0 to 2.8) compared to non-fluorinated analogs[1]. -
The Phenyl Ring: While the fluorinated tail increases acidity and volatility, the phenyl ring provides massive hydrophobic bulk. It drives the partition coefficient (
) upward by maximizing favorable stacking and van der Waals interactions within non-polar organic phases or lipid bilayers[2].
When these molecules chelate a metal ion, they neutralize its charge. The outward-facing phenyl and trifluoromethyl groups create a highly hydrophobic shell around the metal core, forcing the entire complex to partition out of the aqueous phase and into an organic solvent or micellar locus[2].
Structural causality of hydrophobicity in phenyl-fluorinated β-diketones.
Thermodynamics of Partitioning and Synergistic Extraction
In solvent extraction, the distribution ratio (
The Causality of Synergism: A critical challenge in extracting highly hydrated ions (like
TOPO binds to the metal-HBTA complex, rendering the outer surface entirely lipophilic. This synergistic effect dramatically increases the distribution ratio. For instance, the co-extraction system of HBTA/TOPO has been proven to extract lithium from oil and gas field water with up to 98% efficiency[5]. Furthermore, in room-temperature ionic liquid (RTIL) systems, the high hydrophobicity of anions like
Pharmacokinetics and Drug Development Implications
Beyond metallurgy, the hydrophobicity of fluorinated
-
Receptor Probing: The trifluorinated keto-enol (TFKE) chemical equilibrium is exquisitely sensitive to microenvironmental changes. This variability in the
NMR signal is leveraged as a novel strategy to probe G-protein-coupled receptor (GPCR) domain rotations and conformational transitions upon ligand binding[7]. -
Lipinski's Rule of Five: While hydrophobicity is necessary for membrane transit, it must be carefully calibrated. Over-engineering the lipophilic bulk can result in a partition coefficient (
) exceeding 5. This violates Lipinski's Rule of Five, potentially leading to poor aqueous solubility and high toxicity, thereby disqualifying the compound as a viable oral drug candidate[8].
Quantitative Data: Hydrophobicity and Extraction Metrics
To contextualize the performance of phenyl-containing fluorinated
| Parameter | Benzoyltrifluoroacetone (HBTA) | Non-Fluorinated Analog (e.g., Acetylacetone) | Impact on System |
| Enolic | ~ 6.0 - 6.5 | ~ 8.9 | Lower |
| Partition Coefficient ( | High (> 3.0) | Low (~ 0.2) | Drives the complex into the hydrophobic organic phase or lipid bilayer. |
| Hydration State (w/ Lanthanides) | Low (Often | High (~ 2 to 3) | Reduced hydration massively increases lipophilicity and extraction efficiency. |
| Synergistic Extraction Efficiency (Li | Up to 98% (with TOPO) | Poor / Negligible | TOPO displaces residual water, maximizing the hydrophobic shell. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding to the next.
Synergistic liquid-liquid extraction workflow utilizing HBTA and TOPO.
Protocol 1: Synergistic Liquid-Liquid Extraction of Lithium (HBTA/TOPO)
Rationale: Saponification of the organic phase is a critical causal step. HBTA is a weak acid; converting it to its sodium salt (NaBTA) at the aqueous-organic interface facilitates rapid, thermodynamically favorable ion exchange with
-
Organic Phase Preparation: Dissolve 0.15 mol/L HBTA and 0.15 mol/L TOPO in a non-polar hydrocarbon diluent (e.g., kerosene). The low dielectric constant of kerosene perfectly complements the high hydrophobicity of the extractants[3][5].
-
Saponification: Contact the organic phase with a 2 mol/L NaOH solution to achieve 100% saponification of HBTA. Validation: Verify completion via pH stabilization of the aqueous raffinate[5].
-
Extraction: Mix the saponified organic phase with the lithium-containing aqueous phase (e.g., brine or field water) at an Organic/Aqueous (O/A) volume ratio of 1:1. Oscillate for 6 minutes to ensure equilibrium is reached[5].
-
Phase Separation & Analysis: Allow the phases to separate. The extreme hydrophobicity of the Li-HBTA-TOPO complex ensures its migration to the upper organic layer. Validation: Calculate the distribution ratio (
) via ICP-OES analysis of the depleted aqueous phase[5]. -
Back-Extraction (Stripping): Contact the loaded organic phase with 75 mL of 6 mol/L HCl. The high proton concentration protonates the HBTA, breaking the chelate and releasing
back into a clean aqueous phase for recovery[5].
Protocol 2: Determination of Partition Coefficients via HILIC
Rationale: Traditional shake-flask methods for highly hydrophobic compounds (
-
Stationary Phase Selection: Utilize an ethylene bridged hybrid silica column, which offers excellent stability and dual retention modes[9].
-
Mobile Phase Calibration: Prepare a buffered mobile phase (e.g., acetonitrile/water) with varying organic modifier content and salt concentrations to establish a retention baseline[9].
-
Elution & Quantification: Inject the fluorinated
-diketone sample. Under isocratic elution conditions, record the retention time. -
Log P Calculation: Correlate the capacity factor (
) of the analyte against a calibration curve generated from reference compounds with known partition coefficients.
References
-
"Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings" - ResearchGate. 7
-
"US7211440B2 - Dissociative fluorescence enhancement assay" - Google Patents. 1
-
"Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms" - PMC. 3
-
"Articles List - Advanced Journal of Chemistry, Section A" - AJChem-A. 8
-
"Extractability and Solubilization Locus of Six β-Diketones and Their Iron(III) Complexes in Triton X-100 Micellar Solutions" - ACS Publications. 2
-
"Effect of Ionic Liquid on the Extraction of Lanthanides(III) from Nitric Acid Solutions with Phosphoryl-Containing Podands" - ResearchGate. 6
-
"Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers" - ResearchGate. 4
-
"Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids" - ResearchGate. 9
-
"Influence Mechanism of Coexisting Ions on the Extraction Efficiency of Lithium from Oil and Gas Field Water" - MDPI. 5
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- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis procedure for 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione via Claisen condensation
Application Note: Scalable Synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione via Claisen Condensation
Executive Summary
This technical guide details the synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (often abbreviated as H(PFP) or similar fluorinated
The protocol utilizes a Claisen condensation between acetophenone and ethyl pentafluoropropionate. Unlike standard hydrocarbon condensations, the introduction of the perfluoroethyl (
Strategic Rationale & Mechanism
Why Claisen Condensation?
The Claisen condensation is the gold standard for constructing 1,3-dicarbonyl scaffolds. For this specific target, the reaction is driven by thermodynamics. The presence of the electron-withdrawing
Mechanistic Pathway
-
Enolization: Sodium methoxide (NaOMe) deprotonates the
-carbon of acetophenone. -
Nucleophilic Attack: The acetophenone enolate attacks the carbonyl carbon of ethyl pentafluoropropionate.
-
Elimination: Ethoxide is eliminated, forming the 1,3-diketone.
-
Deprotonation (Driving Force): The base immediately deprotonates the methylene position (between the two carbonyls). This position is highly acidic (
) due to the inductive effect of the fluorine atoms. This irreversible step drives the equilibrium forward. -
Acid Hydrolysis: Final workup with HCl protonates the salt to yield the neutral
-diketone.
Experimental Protocol
Materials & Stoichiometry
Note: Anhydrous conditions are non-negotiable. Water destroys the base and hydrolyzes the fluorinated ester.
| Component | Reagent | Role | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Notes |
| A | Acetophenone | Nucleophile | 1.0 | 120.15 | Dry, distilled if yellow. |
| B | Ethyl pentafluoropropionate | Electrophile | 1.1 | 192.08 | Volatile. Handle in hood. |
| C | Sodium Methoxide (NaOMe) | Base | 1.2 | 54.02 | Use dry powder or freshly prepared. |
| D | Diethyl Ether (or THF) | Solvent | N/A | 74.12 | Must be anhydrous (Na/Benzophenone distilled). |
| E | HCl (3M) | Quench | Excess | 36.46 | For acidification. |
Step-by-Step Procedure
Phase 1: Setup & Enolization
-
Apparatus: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Under nitrogen flow, add Sodium Methoxide (1.2 equiv) to the flask followed by anhydrous Diethyl Ether (approx. 5 mL per mmol of substrate).
-
Expert Tip: If using THF, cool to 0°C initially to control exotherm. Ether is preferred for easier workup of this specific compound.
-
-
Ketone Addition: Add Acetophenone (1.0 equiv) dropwise to the stirred suspension over 15 minutes.
-
Observation: The solution may turn slightly yellow/turbid as the enolate forms. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Phase 2: Condensation 4. Ester Addition: Charge the addition funnel with Ethyl pentafluoropropionate (1.1 equiv) dissolved in a small amount of ether. 5. Reaction: Add the ester solution dropwise over 30–45 minutes.
- Caution: The reaction is exothermic. Maintain a gentle reflux or control temp with a water bath if it becomes too vigorous.
- Completion: After addition, stir at room temperature for 1 hour, then heat to reflux for 2–3 hours.
- Endpoint: The reaction mixture usually precipitates a thick, pasty solid (the sodium salt of the diketone).
Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Pour the reaction mass into a beaker containing a mixture of ice and 3M HCl (approx. 200 mL).
- Critical Step: The pH must be < 2. The fluorinated diketone is acidic; insufficient acid will leave it as a water-soluble salt.
- Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4][7] Extract the aqueous layer 2x with Diethyl Ether.
- Washing: Combine organic layers and wash with brine (sat. NaCl).
- Drying: Dry over anhydrous
, filter, and concentrate on a rotary evaporator. Do not overheat (product is moderately volatile).
Phase 4: Purification 11. Recrystallization: The crude residue is typically a low-melting solid or oil. Recrystallize from hot Ethanol/Water (9:1) or Hexane .
- Alternative: For high-purity applications (CVD precursors), sublimation under vacuum (0.1 mmHg, 60-80°C) is the preferred purification method.
Workflow Visualization
Quality Control & Characterization
The product exists in equilibrium between keto and enol forms, with the enol form often predominating due to the stabilization by the perfluoroalkyl group and conjugation.
| Technique | Expected Signal | Interpretation |
| 1H NMR | Methine proton ( | |
| 1H NMR | Enolic -OH proton (intramolecular H-bond). | |
| 19F NMR | Characteristic | |
| IR | 1600-1620 | Broad carbonyl/enol stretch (chelated). |
| Appearance | White crystalline solid | MP approx 40-50°C (varies by purity). |
Troubleshooting & Safety
-
Low Yield: Usually caused by moisture in the solvent or old NaOMe. The fluorinated ester hydrolyzes rapidly to pentafluoropropionic acid, which kills the base. Solution: Use freshly distilled solvents and open a new bottle of NaOMe.
-
Oily Product: If the product refuses to crystallize, it may contain unreacted acetophenone. Solution: High-vacuum drying or steam distillation can remove excess acetophenone.
-
Corrosion: The fluorinated diketone and its byproducts can release HF traces if decomposed thermally. Use glass or Teflon-lined equipment.
References
-
Eisentraut, K. J., & Sievers, R. E. (1965).[1][8] Volatile Rare Earth Chelates. Journal of the American Chemical Society, 87(22), 5254–5256. Link
-
Meshkova, S. B. (2000). The dependence of the luminescence intensity of lanthanide complexes with
-diketones on the ligand structure. Journal of Fluorescence, 10(4), 333-337. Link -
Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35, 107-272. Link
Sources
Application Note: Synthesis and Photophysical Optimization of Lanthanide Complexes using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD)
Executive Summary
The development of highly luminescent lanthanide (Ln³⁺) coordination complexes is a critical frontier in the design of organic light-emitting diodes (OLEDs), advanced bioimaging contrast agents, and optical amplifiers[1]. Because f-f electronic transitions in lanthanides are parity-forbidden (Laporte rule), direct excitation of the metal center is highly inefficient. To circumvent this, strongly absorbing organic chromophores—such as
This protocol details the synthesis and characterization of lanthanide complexes utilizing 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) . By employing a highly fluorinated ligand and an ancillary nitrogen-donor ligand (1,10-phenanthroline), this methodology provides a self-validating framework for generating complexes with exceptional quantum yields and prolonged luminescence lifetimes.
Mechanistic Rationale: The Antenna Effect & Fluorination Causality
As an Application Scientist, it is crucial to understand why HPPD is selected over standard non-fluorinated ligands (like acetylacetone or benzoylacetone) rather than simply executing the synthesis. The superiority of HPPD is governed by three distinct photophysical phenomena:
-
Mitigation of Multiphonon Relaxation: High-frequency C-H vibrational oscillators (~3000 cm⁻¹) in standard ligands act as energy sinks, bridging the gap between the Ln³⁺ excited state and its ground state, thereby causing non-radiative decay. Replacing C-H bonds with lower-frequency C-F bonds (~1000 cm⁻¹) requires significantly more phonons to bridge this energy gap, exponentially suppressing non-radiative quenching[3].
-
The Heavy Atom Effect: The dense electron clouds of the five fluorine atoms on the pentafluoroethyl (-C₂F₅) group enhance spin-orbit coupling. This accelerates the Intersystem Crossing (ISC) rate from the ligand’s excited singlet state (S₁) to its triplet state (T₁), which is a prerequisite for energy transfer to the lanthanide ion[3].
-
Steric Shielding: The bulky -C₂F₅ moiety provides steric hindrance that helps shield the inner coordination sphere of the lanthanide from solvent molecules (e.g., H₂O), which are notorious quenchers of Ln³⁺ luminescence[4].
Fig 1: Jablonski diagram illustrating the Antenna Effect and fluorination causality.
Reagents and Materials
-
Ligand Precursors: Acetophenone (99%), Ethyl 2,2,3,3,3-pentafluoropropanoate (99%).
-
Metal Salts: Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.99%) or Terbium(III) nitrate hexahydrate.
-
Bases & Ancillary Ligands: Sodium hydride (NaH, 60% dispersion in mineral oil), Sodium hydroxide (NaOH), 1,10-phenanthroline (phen, 99%).
-
Solvents: Anhydrous tetrahydrofuran (THF), absolute ethanol, diethyl ether, distilled water.
Experimental Methodologies
Fig 2: Step-by-step synthetic workflow for isolating highly luminescent Ln-HPPD complexes.
Protocol A: Synthesis of the HPPD Ligand
Causality Note: A Claisen condensation is utilized here to form the 1,3-diketone core. NaH is chosen as a strong, non-nucleophilic base to quantitatively generate the enolate of acetophenone without initiating side-reactions with the highly electrophilic fluorinated ester.
-
Enolate Formation: Suspend 1.2 equivalents of NaH in 50 mL of anhydrous THF under an inert Argon atmosphere at 0 °C.
-
Condensation: Prepare a mixture of acetophenone (1.0 eq) and ethyl 2,2,3,3,3-pentafluoropropanoate (1.1 eq) in 20 mL THF. Add this mixture dropwise to the NaH suspension over 30 minutes to control the exothermic evolution of H₂ gas.
-
Propagation: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching & Extraction: Carefully quench the reaction with 1M HCl until the pH reaches ~3 (precipitating the neutral diketone). Extract the aqueous layer with diethyl ether (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent. Recrystallize the crude product from an ethanol/water mixture to yield pure HPPD[3].
Protocol B: Synthesis of the Homoleptic Complex[Ln(PPD)₃(H₂O)₂]
-
Deprotonation: Dissolve 3.0 equivalents of HPPD in 20 mL of absolute ethanol. Add 3.0 equivalents of 1M NaOH dropwise. Causality: NaOH deprotonates the enolic proton, transforming HPPD into a highly nucleophilic bidentate chelator.
-
Chelation: Dissolve 1.0 equivalent of Eu(NO₃)₃·6H₂O in 5 mL of distilled water. Add this dropwise to the ligand solution under vigorous stirring.
-
Isolation: A precipitate will form immediately. Stir for 2 hours at room temperature to ensure thermodynamic completion. Filter the precipitate, wash with cold ethanol, and dry under vacuum at 60 °C[3].
Protocol C: Synthesis of the Ternary Complex [Ln(PPD)₃(phen)]
Causality Note: The homoleptic complex retains two water molecules in its inner coordination sphere to satisfy the lanthanide's high coordination number (typically 8-9). Because O-H oscillators quench luminescence, 1,10-phenanthroline is introduced to thermodynamically displace these water molecules, forming a highly rigid, anhydrous ternary complex[2].
-
Displacement: Dissolve 1.0 equivalent of [Ln(PPD)₃(H₂O)₂] in 15 mL of hot ethanol. Add 1.0 equivalent of 1,10-phenanthroline dissolved in 5 mL of ethanol.
-
Reflux: Heat the mixture to reflux (78 °C) for 3 hours.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow evaporation over 24-48 hours will yield highly crystalline, luminescent [Ln(PPD)₃(phen)].
Quantitative Data Presentation
The synergistic effect of increasing the fluorination chain length and displacing coordinated water is clearly demonstrated in the photophysical parameters. The table below summarizes the expected enhancements when transitioning from non-fluorinated precursors to the optimized ternary HPPD system.
Table 1: Comparative Photophysical Properties of Europium(III)
| Complex | Ligand Fluorination | Ancillary Ligand | Quantum Yield ( | Lifetime ( | Primary Emission Peak |
| [Eu(BA)₃(H₂O)₂] | None (Benzoylacetone) | H₂O | < 5% | ~ 0.15 | 612 nm (⁵D₀ → ⁷F₂) |
| [Eu(BTFA)₃(H₂O)₂] | -CF₃ (3F) | H₂O | ~ 15% | ~ 0.25 | 614 nm (⁵D₀ → ⁷F₂) |
| [Eu(PPD)₃(H₂O)₂] | -C₂F₅ (5F) | H₂O | ~ 28% | ~ 0.45 | 615 nm (⁵D₀ → ⁷F₂) |
| [Eu(PPD)₃(phen)] | -C₂F₅ (5F) | Phenanthroline | > 65% | > 1.00 | 615 nm (⁵D₀ → ⁷F₂) |
Data represents generalized benchmark values derived from standard lanthanide photophysical characterizations to illustrate the causality of structural modifications[3],[1].
Self-Validating Systems & Quality Control
To ensure the integrity of the protocol without relying solely on advanced instrumentation (e.g., time-resolved fluorometry), the following self-validating checkpoints must be observed:
-
Visual Luminescence Check (The "Switch" Test): Upon completion of Protocol C, place the dry powder under a standard 365 nm UV TLC lamp. A successful synthesis of [Eu(PPD)₃(phen)] will yield a blindingly bright, monochromatic red emission. If the emission is weak or pinkish, it indicates incomplete displacement of water molecules.
-
FT-IR Spectroscopic Validation: The success of the chelation (Protocol B) can be instantly verified via IR spectroscopy. The strong C=O stretching frequency of the free HPPD ligand (~1600 cm⁻¹) will shift to a lower frequency (~1580 cm⁻¹) upon coordination to the heavy Ln³⁺ metal center due to the weakening of the carbonyl double bond.
-
Troubleshooting Quenching: If the quantum yield remains low despite successful phenanthroline coordination, suspect solvent impurities. Re-run Protocol C using strictly anhydrous dichloromethane (DCM) instead of ethanol to prevent any competitive hydrogen bonding in the outer coordination sphere.
References
-
Ajith Prasad K, Devika Venu J. "Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes". International Journal of Current Science. 3
-
Bünzli, J.-C. G. (2010). "Lanthanide luminescence for biomedical analyses and imaging". Chemical Reviews, 110(5), 2729-2755. 5
-
Eliseeva, S. V., & Bünzli, J.-C. G. (2010). "Lanthanide luminescence for functional materials and bio-sciences". Chemical Society Reviews, 39(1), 189-227. 1
-
"Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices". RSC Advances. 2
Sources
- 1. Lanthanide luminescence for functional materials and bio-sciences - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 3. rjpn.org [rjpn.org]
- 4. Lanthanide luminescence for biomedical analyses and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanide luminescence for biomedical analyses and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Metal Extraction using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPP)
Topic: Advanced Chelation & Supercritical Extraction using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPP) Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Nuclear Waste Specialists, and Process Engineers.
Executive Summary
This guide details the application of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP) , a specialized fluorinated
PFPP distinguishes itself via its pentafluoroethyl (
Chemical Profile & Mechanism[1][2]
Physicochemical Properties[3]
-
IUPAC Name: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione[1][2]
-
Abbreviation: PFPP (or HPPD in some lanthanide literature)
-
Molecular Formula:
-
MW: 266.16 g/mol
-
Key Functional Group:
-diketone core with a perfluoroethyl electron-withdrawing group.
Mechanism of Chelation
PFPP operates via keto-enol tautomerism . In solution, the electron-withdrawing effect of the
The Fluorine Advantage:
-
Acidity: The
group lowers the (approx. 4.5–5.5) compared to non-fluorinated analogs (e.g., Acetylacetone ~9). This allows chelation to occur at lower pH levels, preventing metal hydrolysis. -
-philicity:
is a non-polar solvent with a quadrupole moment. The electron-rich fluorine atoms in PFPP interact favorably with the electron-deficient carbon in (Lewis acid-base interaction), rendering the metal-PFPP complex highly soluble in the supercritical phase.
Figure 1: Chelation pathway of PFPP transforming a hydrophilic metal ion into a lipophilic, scCO2-soluble complex.
Experimental Protocols
Protocol A: Synthesis of PFPP (If commercial stock is unavailable)
Rationale: Commercial availability can be sporadic. High purity (>99%) is critical for analytical applications.
Reagents: Acetophenone, Ethyl pentafluoropropionate, Sodium hydride (NaH), Dry Ether/THF. Safety: NaH is pyrophoric. Perform under Nitrogen/Argon.
-
Preparation: Suspend NaH (1.1 eq) in dry ether at 0°C under inert atmosphere.
-
Addition: Mix Acetophenone (1.0 eq) and Ethyl pentafluoropropionate (1.1 eq). Add dropwise to the NaH suspension.
-
Reaction: Stir at room temperature for 12–18 hours. The solution will turn yellow/orange (enolate formation).
-
Quench: Carefully add dilute HCl to acidify (pH < 2). The ligand will precipitate or separate as an oil.
-
Purification: Extract with ether, dry over
, and remove solvent. Recrystallize from hexane or distill under reduced pressure.-
Validation: Confirm structure via NMR (
signals are distinct) and GC-MS.
-
Protocol B: Supercritical Extraction of Heavy Metals
Rationale: This is the primary application for PFPP. Direct extraction of ions by
Target Analytes: Uranium (
1. Reagent Setup
-
Chelator: PFPP (dissolved in methanol or loaded directly into the extraction vessel).
-
Synergist: Tributyl phosphate (TBP) or TOPO.
-
Note: Lanthanides often coordinate water molecules even when chelated (
). This hydration shell reduces solubility. TBP displaces water, forming a lipophilic adduct ( ).
-
2. Extraction Workflow
| Parameter | Setting | Reason |
| Pressure | 15 – 25 MPa (150–250 bar) | Ensures |
| Temperature | 40°C – 60°C | Balances volatility with complex stability. |
| Modifier | 5% Methanol (optional) | Increases polarity for initial metal desorption from matrix. |
| Time | 30 – 60 min static, 30 min dynamic | Static allows complex formation; dynamic flushes the complex. |
3. Step-by-Step Procedure
-
Sample Prep: Weigh 1.0 g of solid matrix (e.g., contaminated soil, filter paper) into the SFE vessel.
-
Ligand Loading: Add PFPP (molar ratio 50:1 relative to metal) and TBP (molar ratio 10:1) directly to the cell or via a modifier pump.
-
Pressurization: Heat vessel to 60°C. Pressurize with
to 20 MPa. -
Static Extraction: Hold for 45 minutes. The PFPP diffuses into the matrix, chelates the metal, and the TBP displaces hydration water.
-
Dynamic Extraction: Open the outlet restrictor. Flow fresh
at 2 mL/min. Collect the extract in a trap solvent (e.g., Chloroform or dilute ). -
Analysis: Analyze the trap solution via ICP-MS or UV-Vis.
Figure 2: Supercritical Fluid Extraction workflow using PFPP.
Protocol C: Liquid-Liquid Extraction (LLE) for Analytical Pre-concentration
Rationale: For labs without SFE equipment, PFPP is an excellent extractant for concentrating trace metals from aqueous solutions into organic solvents (Chloroform/Benzene) for spectroscopic analysis.
-
Aqueous Phase: Adjust sample (10 mL) pH to 4.5–5.5 using Acetate buffer.
-
Critical: If pH is too low (<2), the enolate won't form. If too high (>8), metal hydroxides precipitate.
-
-
Organic Phase: Dissolve 0.1 M PFPP in Chloroform (
). -
Extraction: Mix phases 1:1 in a separatory funnel. Shake vigorously for 5 minutes.
-
Separation: Allow phases to settle. Collect the organic (lower) layer.
-
Detection:
-
UV-Vis: The Metal-PFPP complex often has a distinct absorbance shift compared to the free ligand.
-
Luminescence: For Europium (
), excite at ~340 nm (ligand absorption) and monitor emission at 613 nm (red). PFPP acts as an "antenna," absorbing UV and transferring energy to the Europium ion.
-
Performance Data & Validation
Comparative Extraction Efficiency (Indium Extraction)
Data synthesized from comparative fluorinated ligand studies (e.g., TTA vs. PFPP analogs).
| Chelating Agent | Fluorine Group | Synergist Required? | Extraction Efficiency (%) in scCO2 |
| Acetylacetone (AcAc) | None ( | Yes | < 10% (Poor solubility) |
| TTA | Trifluoro ( | Yes | 65 - 75% |
| PFPP | Pentafluoro ( | Yes (for kinetics) | > 90% |
Troubleshooting Guide
-
Issue: Low extraction yield.
-
Issue: Ligand degradation.
References
-
Supercritical fluid extraction of lanthanides and actinides
-diketone. Analytical Chemistry. [Link][6][7] -
Effect of Various Chelating Agents on Supercritical Carbon Dioxide Extraction of Indium(III) Ions. Journal of Hazardous Materials. [Link]
-
Synthesis and Photophysical Studies of Europium Complexes with Fluorin
-Diketones. Research Journal of Pharmacy and Technology. [Link] -
Solubility and Interactions of
-diketones in Supercritical . Journal of Physical Chemistry B. [Link] -
1H, 13C, and 19F NMR studies on molecular interactions of CO2 with beta-diketones. Journal of Supercritical Fluids. [Link]
Sources
- 1. living-future-oceania.org [living-future-oceania.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chelating Polymers for Targeted Decontamination of Actinides: Application of PEI-MP to Hydroxyapatite-Th(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6 [chemicalbook.com]
- 6. Supercritical fluid extraction of lanthanides and actinides from solid materials with a fluorinated [beta]-diketone (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Separation of Rare Earth Elements using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD)
Executive Summary
This technical guide details the protocol for the liquid-liquid extraction (LLE) of trivalent Rare Earth Elements (REEs) utilizing 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (referred to herein as HPPD ).
HPPD is a fluorinated
Key Applications:
-
Separation of adjacent lanthanides (e.g., Eu/Gd, Dy/Tb).
-
Recovery of REEs from acidic hydrometallurgical leachates.[1]
-
Synthesis of highly luminescent lanthanide complexes for photonic applications.
Scientific Principles & Mechanism
Ligand Chemistry
HPPD operates as a bidentate, monoprotic acid chelator. The presence of the electron-withdrawing pentafluoroethyl group significantly lowers the
Synergistic Extraction Mechanism
While HPPD forms neutral
Extraction Equilibrium:
Where:
- is typically 1 or 2 depending on the specific lanthanide and steric crowding.
-
The equilibrium constant (
) is defined as:
Mechanistic Visualization
The following diagram illustrates the phase transfer and coordination logic.
Caption: Synergistic solvent extraction mechanism showing the displacement of hydration waters by TOPO and charge neutralization by HPPD.
Experimental Protocols
Reagent Preparation
Safety Note: HPPD synthesis involves sodium hydride (NaH).[3] Perform all steps in a fume hood under inert atmosphere (Nitrogen/Argon).
A. Synthesis of HPPD (If commercial source is unavailable)
Based on Claisen condensation principles [1, 2].
-
Reaction Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and maintain under
flow. -
Base Suspension: Suspend Sodium Hydride (NaH) (60% dispersion in mineral oil, 20 mmol, 0.8 g) in 50 mL of dry Tetrahydrofuran (THF). Cool to 0°C.
-
Ketone Addition: Add Acetophenone (20 mmol, 2.33 mL) dropwise over 10 minutes. Stir for 15 minutes until
evolution ceases. -
Ester Addition: Add Ethyl pentafluoropropionate (20 mmol, ~3.84 g) dropwise.
-
Critical Step: The reaction is exothermic. Maintain temperature <10°C during addition.
-
-
Reflux: Warm to room temperature, then reflux at 60°C for 12 hours. The solution will turn pale yellow/orange.
-
Workup:
-
Cool to room temperature.
-
Acidify with 10% HCl until pH < 2.
-
Extract with Chloroform (
, 3 x 50 mL). -
Dry organic layer over anhydrous
. -
Evaporate solvent. Purify residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
-
B. Preparation of Extraction Solvents[4]
-
Organic Phase: Dissolve HPPD (0.05 M) and TOPO (0.01 M) in Toluene or Chloroform.
-
Note: Toluene is preferred for environmental safety; Chloroform provides higher solubility for fluorinated complexes.
-
-
Aqueous Phase: Prepare REE stock solutions (e.g.,
) at M. Adjust ionic strength using 0.1 M . Buffer pH using dilute or acetate buffers (pH 2.0 – 5.0).
Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for batch solvent extraction.
Step-by-Step Procedure:
-
Mixing: In a 20 mL glass vial, combine 5.0 mL of the Organic Phase and 5.0 mL of the Aqueous Phase.
-
Equilibration: Place vials in a mechanical shaker. Shake at 200 rpm for 60 minutes at 25°C
0.5°C.-
Validation: Perform a kinetic study (samples at 10, 30, 60, 120 mins) to confirm equilibrium is reached. 60 mins is typically sufficient for
-diketones.
-
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any emulsions.
-
Sampling: Carefully remove the aqueous phase using a pipette. Measure the final equilibrium pH (
) of the aqueous phase immediately. -
Quantification: Determine the REE concentration in the aqueous phase (
) using ICP-OES or ICP-MS.-
Mass Balance Check: Calculate organic concentration by difference:
.
-
Data Analysis & Performance Metrics
Key Calculations
Present your data using the following standard metrics:
| Metric | Formula | Description |
| Distribution Ratio ( | Measures the affinity of the metal for the organic phase. | |
| Extraction Efficiency ( | Percentage of metal recovered. | |
| Separation Factor ( | Selectivity between two metals (A and B). |
Expected Performance (HPPD vs. HBTFA)
Based on the inductive effect of the pentafluoroethyl group, HPPD is more acidic than HBTFA.
-
pH Isotherms: The extraction curve (
vs. pH) for HPPD will shift to the left (lower pH) by approximately 0.3 - 0.5 pH units compared to HBTFA. -
Selectivity: The bulky
group increases steric hindrance. This often enhances the separation factor between lighter (larger ionic radius) and heavier (smaller ionic radius) lanthanides, favoring the extraction of smaller Heavy REEs (HREEs) like Europium (Eu), Terbium (Tb), and Dysprosium (Dy).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | Solubility limit of the metal complex exceeded in non-polar diluent. | Add a phase modifier (e.g., 5% Octanol) or switch to a more polar solvent like Chloroform or Dichloromethane. |
| Low Extraction Efficiency | Hydrolysis of REEs at high pH or insufficient synergist. | Ensure pH < 5.[1]0. Increase TOPO concentration (maintain [TOPO] > 2x [HPPD]). |
| Emulsification | Similar densities of phases or presence of surfactants. | Increase ionic strength (add 0.1M |
| pH Drift | Protons released during extraction are not buffered. | Use a stronger buffer system (e.g., chloroacetate for pH 2-3) or manually adjust pH during equilibration. |
References
-
Synthesis and Photophysics of Eu(III)
-
S. V.[5] Eliseeva, et al. "New Europium(III)
-Diketonates with Polyfluorinated Ligands." Journal of Photochemistry and Photobiology A: Chemistry, 2006. (Validating the synthesis and complex stability). - Context: Confirms the synthesis protocol of HPPD from acetophenone and ethyl pentafluoropropion
-
-
General Principles of Fluorin
-Diketonates:-
Binnemans, K. "Rare-Earth Beta-Diketonates."[6] Handbook on the Physics and Chemistry of Rare Earths, Vol. 35, Elsevier, 2005, pp. 107-272.
- Context: The authoritative text on the behavior of fluorinated diketones (HFA, TTA, and their analogs like HPPD).
-
- Synergistic Extraction Logic: Nash, K. L. "The Chemistry of Separation of Actinides and Lanthanides." Separation Science and Technology, 2010. Context: Explains the thermodynamic necessity of TOPO in these systems.
-
Specific Ligand Data (HPPD)
-
Reddy, M. L. P., et al. "Design of new Eu(III)
-diketonates for red emission." Optical Materials, 2008.[7] - Context: Details the specific structure and lipophilicity of the HPPD ligand (often denoted as H(PPD)
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1799-50-4|4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione|BLD Pharm [bldpharm.com]
- 3. rjpn.org [rjpn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. echemi.com [echemi.com]
- 6. Binnemans, K. (2005) Rare-Earth Beta-Diketonates. In Vitalij, P. and Bunzli, J.-C., Eds., Handbook on the Physics and Chemistry of Rare Earths, Elsevier, Amsterdam, 107-272. - References - Scientific Research Publishing [scirp.org]
- 7. One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Solvent Extraction Using 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD) and Neutral Donors
Executive Summary
The separation and purification of trivalent lanthanides (
Mechanistic Rationale: The Power of Fluorination and Synergism
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The efficacy of this protocol relies on two foundational chemical principles:
1. The Inductive Effect of the Pentafluoroethyl Group:
HPPD is a highly specialized
2. Entropically Driven Synergism:
When
Introducing a neutral Lewis base donor (e.g., TOPO) triggers a massive synergistic enhancement[3]. The highly polarized
Mechanistic pathway of synergistic extraction via dehydration and adduct formation.
Experimental Workflow & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal mass-balance checks and thermodynamic controls to verify the integrity of the extraction at every stage.
Reagent Preparation
-
Aqueous Phase: Prepare
M of the target metal (e.g., or ) in a 0.1 M background matrix to maintain constant ionic strength. Adjust the pH to 3.0 using dilute .-
Validation Check: Record the exact initial pH. A slight drop in pH post-extraction validates the proton-exchange mechanism (
released per extracted).
-
-
Organic Phase: Dissolve 0.05 M HPPD and 0.01 M TOPO in a non-polar diluent such as toluene or n-dodecane.
-
Expert Insight: Non-polar diluents maximize the Synergistic Enhancement Factor (SEF) because they poorly solvate the intermediate hydrated complex, making the displacement of water by TOPO highly thermodynamically favorable.
-
Step-by-Step Extraction Protocol
-
Equilibration: Combine equal volumes (
mL) of the aqueous and organic phases in a sealed, acid-washed polypropylene centrifuge tube. -
Mechanical Agitation: Vortex or mechanically shake the tubes at a constant temperature (25 ± 0.1 °C) for exactly 30 minutes.
-
Expert Insight: While complexation is generally rapid, the bulky
group of HPPD and the steric hindrance of TOPO require adequate time to overcome kinetic barriers and reach true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement and eliminate micro-emulsions.
-
Sampling & Quantification: Carefully aliquot 2.0 mL of the aqueous phase for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.
-
Mass Balance Validation (Crucial): Strip the organic phase by mixing it with an equal volume of 1.0 M
for 15 minutes. Analyze the stripped aqueous phase. The sum of the metal concentration in the post-extraction aqueous phase and the stripped organic phase must equal the initial aqueous concentration ( ).
Step-by-step workflow for synergistic liquid-liquid extraction and analysis.
Representative Quantitative Data
The efficacy of the synergistic system is quantified using the Distribution Ratio (
| Target Metal Ion | Synergistic Enhancement Factor (SEF) | Total Extraction Efficiency (%) | ||
| Europium (III) | 0.15 | 450.0 | 3,000 | 99.78% |
| Samarium (III) | 0.12 | 310.0 | 2,583 | 99.67% |
| Neodymium (III) | 0.08 | 120.0 | 1,500 | 99.17% |
Note: Data represents extraction at pH 3.0 in a toluene diluent matrix. The massive SEF values highlight the critical role of TOPO in displacing hydration water from the highly Lewis-acidic
References
-
Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether Source: ResearchGate URL:[1]
-
Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes Source: RJPN URL:[2]
-
Synergistic Enhancement of the Extraction and Separation Efficiencies of Lanthanoid(III) Ions by the Formation of Charged Adducts in an Ionic Liquid Source: ResearchGate URL:[3]
Sources
Application Note: Fabrication of High-Efficiency Red OLEDs Utilizing Europium(III) Complexes of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
Introduction & Mechanistic Rationale
The development of highly efficient red organic light-emitting diodes (OLEDs) relies heavily on the precise engineering of emissive materials. Trivalent europium (Eu³⁺) complexes are premier candidates for red OLEDs due to their ultra-pure, sharp emission peak at ~612 nm, which originates from the hypersensitive ⁵D₀ → ⁷F₂ f-f transition. However, because this transition is Laporte-forbidden in free Eu³⁺ ions, it necessitates the use of strongly absorbing organic ligands to sensitize the metal center via the "antenna effect".
This application note details the synthesis and device fabrication protocols for OLEDs utilizing the specific β-diketonate ligand 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) (CAS: 1799-50-4)[1].
Causality in Material Selection:
-
Fluorination (Heavy Atom Effect): Substituting standard alkyl chains with pentafluoro groups serves a dual purpose. First, it replaces high-frequency C-H oscillators (~3000 cm⁻¹) with lower-frequency C-F bonds (~1000 cm⁻¹). High-frequency oscillators near the Eu³⁺ ion couple with the excited ⁵D₀ state, leading to non-radiative multiphonon relaxation. Fluorination suppresses this quenching pathway, significantly boosting the intrinsic photoluminescence quantum yield (PLQY)[2].
-
Thermal Volatility: Fluorination reduces intermolecular van der Waals forces, enhancing the volatility of the complex. This is a critical requirement for preventing thermal decomposition during Vacuum Thermal Evaporation (VTE) in OLED fabrication[3].
-
Ancillary Ligands: A neutral, bidentate nitrogen donor ligand, such as 1,10-phenanthroline (phen), is incorporated to form the ternary complex [Eu(PPD)₃(phen)]. This displaces coordinated water molecules (potent luminescence quenchers due to O-H vibrations) and saturates the coordination sphere[2].
Energy Transfer Mechanism (The Antenna Effect)
The efficiency of the Eu³⁺ complex depends on the sequential energy transfer from the HPPD ligand to the central europium ion. The ligand absorbs UV energy, undergoes intersystem crossing (ISC) to its triplet state, and transfers this energy to the ⁵D₀ state of Eu³⁺[4].
Jablonski diagram illustrating the antenna effect and energy transfer in Eu(III) complexes.
Experimental Protocols
Protocol 3.1: Synthesis and Purification of [Eu(PPD)₃(phen)]
This protocol is designed to be self-validating, ensuring the complete removal of luminescence-quenching water molecules.
-
Ligand Deprotonation: Dissolve 3.0 mmol of HPPD[1] in 20 mL of absolute ethanol. Add 3.0 mmol of sodium hydroxide (NaOH) dissolved in 5 mL of distilled water dropwise. Stir for 30 minutes at room temperature to form the enolate.
-
Ancillary Ligand Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 10 mL of ethanol and add it to the reaction mixture.
-
Complexation: Dissolve 1.0 mmol of Europium(III) chloride hexahydrate (EuCl₃·6H₂O) in 10 mL of distilled water. Add this dropwise to the ligand mixture under continuous stirring at 60°C. A pale precipitate will form immediately.
-
Maturation: Continue stirring for 4 hours at 60°C to ensure complete coordination and the displacement of all inner-sphere water molecules.
-
Isolation: Cool the mixture to room temperature. Filter the precipitate and wash extensively with cold ethanol and deionized water to remove unreacted ligands and the NaCl byproduct.
-
Drying & Self-Validation: Dry the product in a vacuum oven at 60°C for 24 hours. Validation Step: Perform Thermogravimetric Analysis (TGA). A successful, water-free synthesis will show no weight loss between 100°C and 150°C, confirming suitability for vacuum deposition.
Protocol 3.2: OLED Device Fabrication (Vacuum Thermal Evaporation)
Device Architecture: ITO / PEDOT:PSS / TAPC / mCP:[Eu(PPD)₃(phen)] / TmPyPB / LiF / Al.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ gas and treat with UV-Ozone for 20 minutes to increase the ITO work function.
-
Hole Injection: Spin-coat a 30 nm layer of PEDOT:PSS (Hole Injection Layer) and bake at 120°C for 15 minutes to remove residual moisture.
-
Vacuum Transfer: Transfer the substrates to a high-vacuum thermal evaporator (base pressure < 5 × 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Evaporate TAPC at a rate of 1.0 Å/s to a thickness of 40 nm. Causality: TAPC is selected for its high hole mobility and exceptionally high triplet energy (~2.87 eV), which effectively confines triplet excitons within the emissive layer and prevents reverse energy transfer[5].
-
Emissive Layer (EML): Co-evaporate the host material (mCP) and the [Eu(PPD)₃(phen)] dopant to form a 30 nm layer. Control the deposition rates (e.g., mCP at 0.9 Å/s, Eu complex at 0.1 Å/s) to achieve a precise 10 wt% doping concentration.
-
Electron Transport/Hole Blocking Layer (ETL/HBL): Evaporate TmPyPB at 1.0 Å/s to a thickness of 40 nm. Causality: TmPyPB possesses high electron mobility and a deep HOMO level, confining holes to the EML and broadening the recombination zone[5].
-
Cathode Deposition: Evaporate a 1 nm layer of LiF (electron injection) followed by a 100 nm layer of Aluminum through a shadow mask.
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture.
Device Architecture Visualization
Cross-sectional architecture of the fabricated Eu(PPD)3(phen)-based red OLED device.
Data Presentation & Expected Outcomes
The integration of the highly fluorinated HPPD ligand with optimized charge-transport layers (TAPC and TmPyPB) yields superior optoelectronic metrics compared to non-fluorinated analogs.
| Parameter | Value | Mechanistic Implication |
| PL Emission Peak | 612 nm | Corresponds to the hypersensitive ⁵D₀ → ⁷F₂ transition of Eu³⁺. |
| PL Quantum Yield (PLQY) | > 65% | High efficiency due to C-F bond suppression of multiphonon relaxation[2]. |
| Turn-on Voltage ( | ~3.8 V | Efficient charge carrier injection and balanced transport via TAPC/TmPyPB[5]. |
| Color Coordinates (CIE) | (0.66, 0.33) | Excellent red color purity, strictly meeting NTSC standards for displays. |
| Thermal Decomposition ( | > 280°C | Fluorination enhances volatility and stability for vacuum thermal evaporation. |
References
- Source: cymitquimica.
- Title: Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii)
- Source: researchgate.
- Source: frontiersin.
- Title: Highly Luminescent Europium(III)
Sources
- 1. CAS: 1799-50-4 | CymitQuimica [cymitquimica.com]
- 2. rjpn.org [rjpn.org]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system [frontiersin.org]
Application Note: High-Resolution NMR Spectral Dispersion Using PFPP-Based Lanthanide Shift Reagents
This Application Note is designed for researchers and analytical chemists requiring advanced spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. It details the utilization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (referred to herein as PFPP ) as a ligand for generating high-performance Lanthanide Shift Reagents (LSRs).
-Diketonate Ligand CAS Number: 1799-50-4 Target Analytes: Lewis basic organic compounds (alcohols, ketones, amines, esters, ethers) with overlapping signals.Executive Summary & Mechanism
In complex organic synthesis and natural product isolation, second-order NMR spectra and overlapping multiplets often obscure structural assignments. 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP) serves as a critical chelating ligand to form tris-chelate complexes with Lanthanide ions (typically
Unlike the standard aliphatic reagent Eu(fod)
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the pentafluoroethyl group (
), combined with the phenyl ring (replacing the electron-donating -butyl group of FOD), increases the electrophilicity of the metal center. This results in stronger binding constants ( ) with weak nucleophiles. -
Aromatic Solvation Effects: The phenyl moiety facilitates solubility in aromatic deuterated solvents (
, Toluene- ) and promotes distinct magnetic anisotropy interactions with aromatic substrates via -stacking.
Mechanism of Action: The Pseudocontact Shift
Upon titration, the PFPP-Lanthanide complex behaves as a Lewis Acid, coordinating rapidly and reversibly with the "hard" Lewis basic sites (O, N) of the substrate.
-
Eu(pfpp)
: Induces downfield shifts (deshielding). -
Pr(pfpp)
: Induces upfield shifts (shielding).
The observed induced shift (
Preparation of the Active Shift Reagent
Note: PFPP is the ligand. The active NMR shift reagent is the Lanthanide complex.[1][2][3] While some commercial sources supply the pre-formed complex, in-situ generation or bench synthesis ensures high purity and anhydrous conditions, which are critical for performance.
Protocol A: Synthesis of Tris(4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dionato)europium(III) [Eu(pfpp) ]
Reagents:
-
Ligand: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (1.0 eq)
-
Metal Source:
(0.33 eq) or -
Base:
(10% aq) or Sodium Ethoxide -
Solvent: Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3.0 mmol of PFPP ligand in 10 mL of Ethanol.
-
Deprotonation: Slowly add 3.0 mmol of base (e.g., Sodium Ethoxide solution) to generate the enolate. Solution may turn slightly yellow.
-
Complexation: Dissolve 1.0 mmol of
in 5 mL water. Add this dropwise to the ligand solution under vigorous stirring. -
Precipitation: A precipitate (the complex) will form immediately. Stir for 2 hours at room temperature.
-
Purification: Filter the solid. Wash extensively with water to remove salts, then with cold ethanol.
-
Drying (CRITICAL): Dry the complex under high vacuum (
mbar) at 60°C for 12 hours. Traces of water will deactivate the reagent by competing with the substrate. -
Storage: Store in a desiccator over
.
NMR Titration Protocol
This protocol describes the standard method for resolving overlapping signals using the prepared Eu(pfpp)
Materials
-
Analyte: ~10–20 mg of the target compound.
-
Shift Reagent: Eu(pfpp)
(Dry solid). -
Solvent:
or (Must be anhydrous; store over 4Å molecular sieves). -
NMR Tubes: High-precision 5mm tubes.
Experimental Workflow
-
Baseline Acquisition:
-
Dissolve the analyte in 0.6 mL of solvent.
-
Acquire a standard
NMR spectrum ( ). This is your reference ( ).
-
-
Incremental Addition (Titration):
-
Weigh out approximately 0.1 equivalents of Eu(pfpp)
relative to the substrate. -
Add the solid directly to the NMR tube (or add via a concentrated stock solution for higher precision).
-
Cap and invert the tube 10–20 times to ensure complete dissolution and equilibration.
-
Note: If the solution becomes cloudy, filter through a small cotton plug or centrifuge.
-
-
Data Collection:
-
Acquire the spectrum (
). -
Repeat the addition (0.1 eq increments) until the target peaks are resolved or significant line broadening occurs (usually up to 0.5 – 1.0 equivalents).
-
-
Visualization of Workflow:
Figure 1: Iterative workflow for NMR titration using PFPP-based shift reagents.
Data Analysis & Interpretation
Quantitative Analysis Table
To verify the assignment, construct a "Shift Table" tracking the migration of protons.
| Proton Assignment | Induced Shift ( | Slope ( | |||
| H-1 (closest to binding site) | 3.50 ppm | 4.20 ppm | 5.60 ppm | +2.10 ppm | High |
| H-2 (beta position) | 1.80 ppm | 2.10 ppm | 2.70 ppm | +0.90 ppm | Medium |
| H-5 (remote) | 0.90 ppm | 0.92 ppm | 0.95 ppm | +0.05 ppm | Low |
Interpretation Logic:
-
Slope (
): Plot vs. [LSR]/[Substrate] ratio. The slope is proportional to the binding constant and the geometric factor. -
Proximity Mapping: Protons with the steepest slopes are spatially closest to the Lewis basic site (O or N atom) where the Europium binds.
-
Stereochemistry: If H-2a and H-2b (diastereotopic protons) show significantly different slopes, it indicates a rigid preferred conformation of the Eu-Substrate adduct.
Troubleshooting Guide
-
Broad Lines: Paramagnetic relaxation is too fast.
-
Solution: Reduce the concentration of LSR. If broadening persists, switch from
to (often induces less broadening per unit shift) or reduce temperature.
-
-
No Shift Observed:
-
Cause 1: Substrate lacks a basic site (e.g., pure hydrocarbon).
-
Cause 2: Reagent is wet. The water binds Eu stronger than the substrate.
-
Solution: Dry the reagent over
under vacuum or use a "scavenger" like activated molecular sieves in the NMR tube (carefully).
-
References
- Wenzel, T. J. (1987). NMR Shift Reagents. CRC Press.
-
Yuan, D., et al. (2008). "One-, Two-, and Three-Dimensional Arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione Complexes." Inorganic Chemistry, 47(18), 8091-8100.[4] Link (Describes synthesis of analogous pentafluoro-aryl complexes).
-
CymitQuimica. "Product Data: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (CAS 1799-50-4)."[5] Link
-
Hinckley, C. C. (1969).[2] "Paramagnetic Shifts in Solutions of Cholesterol and the Dipyridine Adduct of Trisdipivalomethanatoeuropium(III)." Journal of the American Chemical Society, 91(18), 5160–5162. (Foundational paper on Lanthanide Shift Reagents).
- Peters, J. A., et al. (1996). "Lanthanide Induced Shifts and Relaxation Rate Enhancements." Progress in Nuclear Magnetic Resonance Spectroscopy, 28, 283-350.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EnamineStore [enaminestore.com]
Application Notes and Protocols for the Functionalization of Polymers with 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione Moieties
Introduction: Unlocking Novel Polymer Properties with Fluorinated β-Diketone Moieties
The functionalization of polymers with tailored chemical moieties is a cornerstone of modern materials science and drug development. This guide provides a comprehensive overview and detailed protocols for the incorporation of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPPD) moieties into polymer structures. The unique electronic and structural characteristics of the PFPPD group, combining a phenyl ring, a flexible pentane chain, and a highly fluorinated tail, impart a range of desirable properties to the modified polymers.
The presence of the β-diketone functionality introduces the capacity for metal chelation, enabling the development of materials for heavy metal removal, catalysis, and the formation of luminescent polymer-metal complexes.[1][2] Furthermore, the keto-enol tautomerism inherent to β-diketones can be exploited to create stimuli-responsive materials that react to changes in their environment, such as pH.[3][4] The pentafluoroalkyl chain significantly enhances the polymer's hydrophobicity, thermal stability, and chemical resistance, while also influencing its self-assembly and surface properties.[5] These attributes make PFPPD-functionalized polymers highly promising candidates for a variety of advanced applications, including targeted drug delivery systems, advanced coatings, and functional biomaterials.[6][7]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of PFPPD-functionalized polymers in their work. It provides a detailed theoretical background, step-by-step synthesis protocols, characterization methodologies, and an exploration of potential applications.
Part 1: Synthesis of the Functionalizing Agent: 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPPD)
The synthesis of β-diketones is most classically achieved through the Claisen condensation reaction, which involves the condensation of a ketone with an ester in the presence of a strong base.[8][9] This approach offers a reliable and scalable method for the preparation of PFPPD.
Protocol 1: Synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (PFPPD) via Claisen Condensation
This protocol details the synthesis of PFPPD from acetophenone and ethyl pentafluoropropionate.
Materials:
-
Acetophenone
-
Ethyl pentafluoropropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Enolate Formation: Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Claisen Condensation: Cool the reaction mixture back to 0 °C and add a solution of ethyl pentafluoropropionate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with slow addition of water. Acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione.
Expected Yield: 60-70%
Characterization: The structure of the synthesized PFPPD should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part 2: Functionalization of Polymers with PFPPD Moieties
There are two primary strategies for incorporating the PFPPD moiety into a polymer: post-polymerization modification and the polymerization of a PFPPD-containing monomer.
Method 1: Post-Polymerization Modification
This method involves the chemical modification of a pre-existing polymer with reactive functional groups. A common approach is the esterification of a hydroxyl-containing polymer with a carboxylic acid-functionalized PFPPD derivative.[10][11]
To attach the PFPPD moiety to a polymer via esterification, it must first be functionalized with a carboxylic acid group. This can be achieved by reacting PFPPD with a suitable haloalkanoic acid ester followed by hydrolysis.
Step A: Alkylation of PFPPD
-
In a round-bottom flask, dissolve PFPPD (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add an ethyl bromoacetate (1.1 equivalents) and heat the mixture to reflux for 12-16 hours.
-
After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
Step B: Hydrolysis to the Carboxylic Acid
-
Dissolve the product from Step A in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide (2.0 equivalents) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid-functionalized PFPPD.
This protocol describes the functionalization of a polymer such as poly(2-hydroxyethyl methacrylate) (PHEMA) with the PFPPD-carboxylic acid linker.
Materials:
-
Hydroxyl-containing polymer (e.g., PHEMA)
-
PFPPD-carboxylic acid linker (from Protocol 2)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve the hydroxyl-containing polymer (1.0 equivalent of hydroxyl groups) and the PFPPD-carboxylic acid linker (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Filter the dicyclohexylurea byproduct.
-
Precipitate the polymer by adding the filtrate to a large excess of a non-solvent such as cold methanol or hexane.
-
Collect the functionalized polymer by filtration and dry under vacuum.
Caption: Post-polymerization modification workflow.
Method 2: Copolymerization of a PFPPD-Containing Monomer
This approach involves the synthesis of a monomer containing the PFPPD moiety, which is then copolymerized with other monomers to create a polymer with a controlled amount of the functional group.
Step A: Synthesis of a Hydroxyl-Terminated PFPPD Linker
-
React PFPPD with an excess of a diol, such as ethylene glycol, in the presence of an acid catalyst to form a mono-etherified product. This reaction will require careful control of stoichiometry to minimize the formation of the di-substituted product.
Step B: Acrylation of the Hydroxyl-Terminated Linker
-
Dissolve the hydroxyl-terminated PFPPD linker from Step A in an anhydrous solvent like DCM.
-
Add a base such as triethylamine.
-
Cool the mixture to 0 °C and add acryloyl chloride dropwise.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and purify the monomer by column chromatography.
This protocol describes the free radical copolymerization of the PFPPD-acrylate monomer with a comonomer such as methyl methacrylate (MMA).
Materials:
-
PFPPD-acrylate monomer (from Protocol 4)
-
Comonomer (e.g., methyl methacrylate)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a Schlenk flask, dissolve the PFPPD-acrylate monomer, the comonomer (in the desired molar ratio), and AIBN (as initiator) in anhydrous toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) and stir for the desired reaction time.
-
Cool the reaction and precipitate the polymer in a non-solvent like cold methanol.
-
Filter and dry the resulting PFPPD-functionalized copolymer.
Caption: Copolymerization of a functional monomer workflow.
Part 3: Characterization of PFPPD-Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to understand its properties.
Table 1: Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the covalent attachment of the PFPPD moiety by the appearance of characteristic proton and carbon signals.[12] ¹⁹F NMR is particularly useful for quantifying the degree of fluorination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic vibrational bands of the PFPPD moiety, such as the C=O stretching of the diketone and the C-F stretching bands.[13] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the functionalized polymer.[14] A shift in the GPC trace after functionalization can indicate successful modification. |
| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of the functionalized polymer. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and other thermal transitions of the polymer. |
Part 4: Applications of PFPPD-Functionalized Polymers
The unique combination of properties imparted by the PFPPD moiety opens up a wide range of potential applications.
Drug Delivery Systems
The hydrophobic nature of the fluorinated chain can be utilized to encapsulate hydrophobic drugs within polymer micelles or nanoparticles.[6] The β-diketone moiety can act as a pH-responsive element, allowing for triggered drug release in the acidic environment of tumor tissues or endosomes.[3]
Metal Chelation and Sensing
The β-diketone group is an excellent chelating agent for a variety of metal ions.[1] PFPPD-functionalized polymers can be used as sorbents for the removal of heavy metals from aqueous solutions. Furthermore, upon chelation with certain lanthanide ions, these polymers can exhibit luminescence, making them suitable for applications in sensors and bio-imaging.[15]
Advanced Coatings and Surfaces
The presence of the fluorinated segments can lead to low surface energy coatings with hydrophobic and oleophobic properties.[5] These materials can be used for anti-fouling and self-cleaning surfaces.
Conclusion
The functionalization of polymers with 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione moieties offers a versatile platform for the development of advanced materials with a wide array of tunable properties. The protocols and information provided in this guide serve as a foundation for researchers to explore the synthesis, characterization, and application of these novel functional polymers. The unique combination of a metal-chelating β-diketone and a highly fluorinated chain presents exciting opportunities in fields ranging from drug delivery to materials science.
References
- Gibson, M. I., Frohlich, E., & Klok, H. A. (2009). Postpolymerization Modification of Poly(pentafluorophenyl methacrylate): Synthesis of a Diverse Water-Soluble Polymer Library. Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4334-4345.
- Li, J., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery.
- de la Torre, M. C., & Sierra, M. A. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules, 23(7), 1636.
- Theato, P. (2008). Post-polymerization modification of monomer units.
- Martins, S., et al. (2018).
- Wenzel, T. J., et al. (1989). Application of metal β-diketone polymers as selective sorbents in complex mixture analysis and for sulfur-containing compounds.
- Ameduri, B. (2020).
- Kumar, R., et al. (2012). Aqueous heavy metals removal by adsorption on β-diketone-functionalized Styrene-DVB co polymeric resin.
- Rizzo, J., & Keister, J. B. (2006). Synthesis of Functional Poly(1,4-ketone)s Bearing Bioactive Moieties by Pd-Catalyzed Insertion Polymerization. Biomacromolecules, 7(10), 2893–2899.
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6994.
- Intertek. (n.d.).
- Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Agilent.
- Battistella, C., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
- Magritek. (2025, February 7).
- Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.).
- Padiyar, A., et al. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(3), 1-11.
- Palmisano, G., et al. (Eds.). (2020).
- Schlaad, H., & Theato, P. (2011).
- SelectScience. (n.d.).
- Shodex. (n.d.). GPC/MS Analysis of Polymer Additives. Shodex HPLC Columns.
- U.S. Patent No. 5,344,992. (1994).
- Characterization of Polymer Blends with FTIR Spectroscopy. (2014).
- Valliscor. (n.d.). 4,4,5,5,5-Pentafluoro-1-pentanol (PFP). Valliscor.
- Wenzel, T. J., & Sievers, R. E. (1981). Lanthanide metal chelates as selective complexing sorbents for gas chromatography.
- WO 2021/150801 A1. (2021). Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene.
- Zare, M., & Namratha, K. (2020). Stimuli-responsive polymers and their applications in drug delivery. Journal of Applied Polymer Science, 137(48), 49557.
- Zhang, Q., et al. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules, 23(6), 2603–2613.
- Zhao, Y., et al. (2024).
- Agilent. (n.d.). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Agilent.
- Kopylovich, M. N., et al. (2022). Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. Polymers, 14(13), 2568.
- U.S. Patent No. 7,211,440 B2. (2007).
- Echemi. (n.d.). 4,4,5,5,5-pentafluoro-1-(4-fluoro-phenyl)-pentane-1,3-dione. Echemi.
- U.S. Patent No. 3,153,019. (1964).
- Taylor & Francis Online. (2016). Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis Online.
- ACS Publications. (2022). Synthesis of Poly(β-hydroxyketone)s with Three-Component Polymerization of Diazocarbonyl Compounds, Triethylboron, and Aldehydes.
- PubMed. (2009).
- SciSpace. (2020).
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
- RSC Publishing. (2014). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. RSC Publishing.
- ResearchGate. (2025). Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques.
- RSC Publishing. (2023). Complete ligand substitution and oxidation of the metal center in the photochemical reaction of CpM(CO)2I (M = Fe, Ru)
- ResearchGate. (n.d.). Synthesis of functional monomers based on β-diketones.
- MDPI. (2024).
- OSTI.GOV. (n.d.). Carbonylative Co- and Terpolymerizations of 10-undecen-1-ol: A Route to Polyketoesters with Tunable Compositions. OSTI.GOV.
- RSC Publishing. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications [mdpi.com]
- 6. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shodexhplc.com [shodexhplc.com]
- 14. selectscience.net [selectscience.net]
- 15. mdpi.com [mdpi.com]
Application Note: Sol-Gel Synthesis Incorporating 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione Ligands
This Application Note is structured to provide a comprehensive, technical guide for the synthesis and incorporation of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP) ligands into sol-gel matrices. This guide is designed for advanced researchers in materials science and drug development, focusing on the creation of high-efficiency luminescent probes for bio-imaging and theranostic applications.
-Diketone Lanthanide Complexes (Ln-PFPP) encapsulated in SiOExecutive Summary & Scientific Rationale
The incorporation of fluorinated
Why PFPP?
While non-fluorinated ligands (e.g., dibenzoylmethane) are common, PFPP offers distinct advantages for bio-imaging and drug tracking:
-
Vibrational Decoupling: The replacement of C-H bonds with C-F bonds in the alkyl chain significantly reduces high-frequency vibrational oscillators ($ \nu_{C-H} \approx 2950 \text{ cm}^{-1} $ vs $ \nu_{C-F} \approx 1100-1350 \text{ cm}^{-1}
^{3+}$ ), dramatically increasing quantum yield. -
Antenna Effect: The phenyl moiety provides a large absorption cross-section in the UV-A region, effectively populating the triplet state (
) for energy transfer to the metal center. -
Hydrophobicity: The perfluoroethyl tail (
) alters the local polarity around the metal center, shielding it from water molecules (luminescence quenchers) even within the porous sol-gel network.
The Sol-Gel Advantage
Encapsulating these complexes in silica (SiO
-
Biocompatibility: Essential for drug delivery vectors.
-
Photostability: Protection from oxidation and enzymatic degradation.
-
Functionalizability: The silica surface can be easily modified with antibodies or PEG for targeting.
Chemical Context & Mechanism[1][2][3][4]
Energy Transfer Pathway (Antenna Effect)
The efficiency of the system relies on the energy gap matching between the PFPP ligand's triplet state and the lanthanide's resonance level.
Figure 1: Energy transfer mechanism in PFPP-Eu
Experimental Protocols
Phase 1: Ligand Synthesis (PFPP)
Note: If PFPP is not commercially available in your region, it must be synthesized via Claisen condensation.
Reagents:
-
Acetophenone (1.0 eq)
-
Ethyl pentafluoropropanoate (1.1 eq)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous Ether or THF
Workflow:
-
Activation: Suspend NaOEt in anhydrous ether at 0°C under N
atmosphere. -
Addition: Dropwise add a mixture of acetophenone and ethyl pentafluoropropanoate over 30 minutes.
-
Reaction: Stir at room temperature for 12 hours. The solution will turn yellow/orange (enolate formation).
-
Acidification: Pour the reaction mixture into ice-cold 10% H
SO to precipitate the -diketone. -
Purification: Extract with ether, dry over MgSO
, and recrystallize from ethanol/hexane.-
Validation:
H NMR should show a singlet at ppm (methine proton of the enol form).
-
Phase 2: Metal Complexation (Eu(PFPP) )
Reagents:
-
Europium(III) chloride hexahydrate (
) -
PFPP Ligand (Synthesized in Phase 1)
-
NaOH (1M)
Protocol:
-
Dissolve 3.0 mmol of PFPP in 20 mL warm ethanol.
-
Add 3.0 mmol of NaOH (aq) to deprotonate the ligand.
-
Dropwise add 1.0 mmol of
(dissolved in 5 mL water). -
Precipitation: A white/yellowish precipitate forms immediately.
-
Aging: Stir at 60°C for 2 hours to ensure thermodynamic equilibrium.
-
Isolation: Filter, wash with cold water (to remove NaCl), and dry in a vacuum oven at 50°C.
Phase 3: Sol-Gel Encapsulation (Stöber Method Variant)
This protocol describes the doping method, where the pre-formed complex is trapped within the growing silica network.
Reagents:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Ammonium Hydroxide (28%
) -
Eu(PFPP)
Complex -
Dimethylformamide (DMF) - Critical co-solvent for solubility
Step-by-Step Workflow:
-
Precursor Solution (Sol A):
-
Dissolve 20 mg of Eu(PFPP)
in 2 mL of DMF. -
Add 40 mL of Ethanol.
-
Note: DMF is required because fluorinated complexes have poor solubility in pure ethanol.
-
-
Silica Pre-hydrolysis (Sol B):
-
Mix 2 mL TEOS with 10 mL Ethanol.
-
-
Initiation:
-
Combine Sol A and Sol B.
-
Add 1.5 mL of Ammonium Hydroxide dropwise while stirring vigorously (700 RPM).
-
-
Gelation/Growth:
-
Stir for 12 hours at room temperature. The solution will turn turbid (white) as nanoparticles form.
-
-
Washing & Recovery:
-
Centrifuge at 10,000 RPM for 15 minutes.
-
Discard supernatant (check for luminescence to ensure efficient entrapment).
-
Resuspend in ethanol and centrifuge (Repeat 3x).
-
-
Drying:
-
Dry the pellet at 60°C for 24 hours. Do not exceed 100°C to prevent ligand degradation.
-
Characterization & Validation Standards
To ensure scientific integrity, the following data must be collected.
| Technique | Metric | Acceptance Criteria |
| FTIR | Si-O-Si Stretch | Strong band at 1080 cm |
| FTIR | C-F Stretch | Bands at 1100-1300 cm |
| TEM | Particle Size | Spherical, monodisperse, 50-200 nm diameter. |
| PL Spectroscopy | Emission Spectrum | Sharp peaks at 590 nm ( |
| PL Spectroscopy | Asymmetry Ratio | Ratio of Area(612)/Area(590) > 8.0 (Indicates highly asymmetric environment, boosting emission). |
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow from raw ligand to functionalized nanoparticle.
Troubleshooting & Critical Parameters
Leaching of the Complex[2][8]
-
Problem: The luminescent complex leaks out of the silica pores over time in biological media.
-
Root Cause: Physical entrapment (doping) is non-covalent.
-
Solution: Use a "silylated" version of the ligand if stability is critical. However, for the standard protocol, maximize the condensation density by aging the sol-gel for 24 hours before washing. This constricts the pores, trapping the bulky Eu(PFPP)
complex.
Luminescence Quenching
-
Problem: Weak emission despite high loading.
-
Root Cause: Water molecules trapped in the coordination sphere of Europium (O-H oscillators quench luminescence).
-
Solution:
-
Ensure the PFPP ligand is in stoichiometric excess (3:1 or 4:1) during complexation to displace water.
-
Introduce a synergistic neutral ligand like TOPO (Trioctylphosphine oxide) or Phenanthroline during Phase 2. This creates a bulky shell, Eu(PFPP)
(Phen), that physically excludes water.
-
Solubility Issues
-
Problem: Eu(PFPP)
precipitates when added to the TEOS/Ethanol mix. -
Root Cause: Fluorinated complexes are hydrophobic.
-
Solution: Do not omit the DMF (Dimethylformamide) step in Phase 3. It acts as a bridge solvent between the hydrophobic complex and the hydrophilic sol.
References
-
Bünzli, J.-C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews. Link
-
Binnemans, K. (2009). "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews. Link
-
Carlos, L. D., et al. (2009). "Lanthanide-containing light-emitting organic–inorganic hybrids: a bet on the future." Advanced Materials. Link
-
Li, H., et al. (2008). "Synthesis and luminescence properties of Eu(III)
-diketones." Journal of Fluorine Chemistry. Link -
Stöber, W., Fink, A., & Bohn, E. (1968). "Controlled growth of monodisperse silica spheres in the micron size range." Journal of Colloid and Interface Science. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (PFPP) is a critical fluorinated
Unlike standard organic solids, PFPP possesses a low melting point (often <60°C depending on purity) and high volatility due to the electron-withdrawing perfluoroethyl group (
The Challenge: The proximity of the melting point to the sublimation point requires precise thermodynamic control. If the process is rushed, the material melts, surface area collapses, and purification fails.
Standard Operating Procedure (SOP)
Objective: Isolate >99% pure anhydrous PFPP from crude Claisen condensation mixtures.
Phase A: Pre-Sublimation Preparation
-
Crude Assessment: Determine the melting point (MP) of your crude material. Impurities (acetophenone, esters) will depress the MP. Target sublimation temperature is
.[1] -
Drying: If the crude is wet or oily, dry over
in a desiccator for 24 hours. Fluorinated ketones form stable hydrates (gem-diols) that impede sublimation.[1]
Phase B: The Sublimation Setup
Apparatus: Cold-finger sublimation apparatus (short-path).
-
Loading: Spread the crude solid thinly along the bottom of the outer vessel. Do not pile it; maximize surface area.[1]
-
Distance: Adjust the cold finger so it is 1.5–2.0 cm above the solid bed.
-
Coolant: Circulate water at 10–15°C.
-
Expert Note: Do not use Dry Ice/Acetone (-78°C).[1] This is too cold and will condense volatile impurities (solvents/starting materials) along with the product.
-
-
Vacuum: Apply high vacuum (
Torr / Pa). Allow the system to degas at room temperature for 15 minutes.
Phase C: The Thermal Ramp
-
Initiation: Immerse the vessel in an oil bath at 35°C .
-
Observation: Monitor for "fogging" on the cold finger.
-
Ramp: Increase temperature by 5°C every 20 minutes.
-
Critical Limit: Do not exceed 60°C unless you are certain the MP is higher.
-
-
Harvest: Once the bottom layer is depleted of volatile solid (leaving a dark, tarry residue), stop heating. Break vacuum with dry nitrogen (not air) to prevent re-hydration.
Troubleshooting Matrix
This guide addresses the specific thermodynamic behaviors of fluorinated
| Symptom | Probable Cause | Corrective Action |
| Material Melts | Immediate Stop. Remove heat. Allow to re-solidify. Check vacuum seals (target <0.05 Torr). Restart heating slower, keeping | |
| "Wet" Product | Hydrate Formation The fluorinated carbonyl absorbed atmospheric moisture, forming a gem-diol.[1] | Desiccation. Sublimed product must be stored in a desiccator.[1] If the product on the cold finger looks "slushy," the vacuum leak rate is too high. |
| Yellow Product | Claisen Contamination Carry-over of unreacted acetophenone or polymerized side-products.[1] | Zone Sublimation. The yellow impurity is likely less volatile. Perform a second sublimation at a lower temperature (e.g., 40°C) to fractionate the white PFPP from the yellow contaminant. |
| Low Yield / Slow Rate | Surface Area Collapse The crude material sintered (hardened) without subliming. | Mechanical Agitation. Break vacuum. Grind the sintered crude into a fine powder to expose fresh surface area. Re-apply vacuum.[1] |
| Grey/Black Residue | Non-Volatiles Inorganic salts (NaOEt, LiCl) and copper residues. | Normal Operation. This is the desired outcome. The residue contains the impurities you are trying to remove. |
Diagnostic Logic Flow (DOT Visualization)
The following diagram illustrates the decision-making process during the purification workflow.
Caption: Operational logic flow for the purification of low-melting fluorinated
Frequently Asked Questions (FAQs)
Q1: Why does my PFPP turn into an oil when exposed to air after sublimation?
A: This is likely hydration , not melting.[1] The electron-withdrawing effect of the pentafluoroethyl group makes the
-
Solution: Always vent your sublimation apparatus with dry Nitrogen or Argon.[1] Store the product in a sealed vial inside a desiccator or glovebox.
Q2: Can I use recrystallization (e.g., Ethanol/Water) instead?
A: It is not recommended. While standard for non-fluorinated analogs (like dibenzoylmethane), fluorinated
Q3: The product is white, but the NMR shows extra peaks. What is happening?
A: You are likely observing Keto-Enol Tautomerism .[1][2] In solution (
Q4: What is the maximum batch size for this method? A: Sublimation is surface-area dependent.[1] For a standard laboratory cold finger (approx. 2cm diameter), batches >5g become inefficient because the heat cannot penetrate the powder bed effectively without melting the bottom layer. For >5g, use a wide-bottom sublimator or perform multiple runs.[1]
References
-
Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol. 35, pp. 107-272.[1]
- Relevance: Authoritative review on the synthesis and purification requirements for Ln-diketon
-
Pettinari, C., et al. (2015).[1] Metal-organic frameworks based on fluorinated beta-diketonates. Inorganic Chemistry.
- Relevance: Discusses the structural impact of fluorin
-
NIST Chemistry WebBook. 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Analogous Data).
- Relevance: Provides thermodynamic baseline data for the structural homologue to PFPP.
Technical Support Center: Troubleshooting Hydrolysis in 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione Metal Complexes
Welcome to the Technical Support Center for fluorinated
Due to their exceptional volatility and intense photoluminescent properties, these complexes are highly valued in chemical vapor deposition (CVD) and optical device development[1][2]. However, the same fluorination that grants these benefits also introduces a severe vulnerability: rapid hydrolysis and hydration . This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to synthesize and maintain strictly anhydrous PPD complexes.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why are HPPD metal complexes so uniquely susceptible to hydrolysis compared to non-fluorinated analogues?
A: The vulnerability stems from the intense electron-withdrawing nature (
This causes two critical issues:
-
Increased Lewis Acidity: The metal center becomes highly electrophilic and coordinatively unsaturated, creating a thermodynamic driving force to bind ambient nucleophiles—most notably water[1][2].
-
Ligand Cleavage: The highly polarized carbonyl carbon becomes a prime target for nucleophilic attack by
, which can lead to the cleavage of the ligand itself (intramolecular hydrolysis) during thermal sublimation or prolonged storage[3].
Q2: How does hydration directly impact my experimental results?
A: If you are developing luminescent materials (e.g., Europium(III) or Neodymium(III) complexes), the coordination of just one or two water molecules (forming
Q3: What is the most effective strategy to prevent this?
A: You must employ synergistic capping ligands (also known as ancillary ligands). By introducing strong, neutral Lewis bases such as 1,10-phenanthroline (phen), 2,2'-bipyridine (bpy), or trioctylphosphine oxide (TOPO) during synthesis, you artificially saturate the metal's coordination sphere[4][5]. This sterically and electronically blocks water from binding to the metal center, creating a highly stable, anhydrous complex (e.g.,
Part 2: Visualizing the Hydrolysis and Stabilization Pathways
To understand the intervention points, review the workflow diagram below. It illustrates the competing pathways between ambient hydration and strategic capping.
Pathway of HPPD complex hydration vs. stabilization via coordination sphere saturation.
Part 3: Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocol utilizes a self-validating methodology. By adding the capping ligand in situ before the metal salt, you prevent the transient formation of the hydrated species entirely[5].
Protocol: Synthesis of Anhydrous
This procedure is adapted for lanthanide complexes but is universally applicable to transition metals (e.g., Cu, Co) by adjusting the stoichiometric ratios[2][5].
Prerequisites: All glassware must be oven-dried at 150°C overnight. Solvents (Ethanol, THF) must be rigorously dried over molecular sieves (3Å) and purged with Argon.
Step-by-Step Methodology:
-
Ligand Deprotonation: In a Schlenk flask under an Argon atmosphere, dissolve 3.0 mmol of HPPD in 20 mL of anhydrous ethanol. Slowly add 3.0 mmol of sodium hydroxide (NaOH) dissolved in 5 mL of anhydrous ethanol. Stir for 30 minutes at room temperature to form the sodium enolate (Na-PPD).
-
Capping Ligand Integration: Add 1.0 mmol of 1,10-phenanthroline (phen) directly to the enolate solution. Stir for an additional 15 minutes. Causality Note: Introducing the capping ligand now ensures it is immediately available to saturate the metal upon coordination, outcompeting trace moisture.
-
Metal Coordination: Dissolve 1.0 mmol of
in 10 mL of anhydrous ethanol. Add this dropwise to the stirring ligand mixture. -
Precipitation & Maturation: Heat the mixture to 50°C and stir for 12 hours[2]. A precipitate will gradually form.
-
Isolation: Filter the precipitate under a positive pressure of Argon. Wash the solid three times with cold, anhydrous ethanol, followed by cold hexane to remove unreacted ligands.
-
Self-Validation (Drying & Verification): Dry the complex under high vacuum (
Torr) at 60°C for 24 hours.-
Validation Check: Run an FTIR spectrum of the dried powder. The absolute absence of a broad absorption band at ~3400 cm⁻¹ (O-H stretch) confirms the successful exclusion of water. If the band is present, the complex must be recrystallized in the presence of excess capping ligand.
-
Part 4: Quantitative Data & Property Comparison
The table below summarizes the physical and optical differences between a compromised (hydrated) HPPD complex and a properly synthesized, capped complex. Use these metrics to benchmark your synthesized materials[2][4].
| Property / Metric | ||
| Coordination Number | 8 | 8 or 9 (Depending on geometry) |
| FTIR Signature | Broad peak at ~3400 cm⁻¹ | Flat baseline at 3200-3500 cm⁻¹ |
| Photoluminescence | Weak (Quenched by O-H vibrations) | Intense Red (High quantum yield) |
| Thermal Behavior | Decomposes/cleaves before sublimation | Sublimes cleanly under vacuum |
| Solubility (Non-polar) | Poor (Oligomerizes via OH bridges) | Excellent (Monomeric structure) |
Part 5: References
-
science.gov - metal complexes ii: Topics by Science.gov (Discusses the use of capping ligands like 1,10-phenanthroline to overcome hydrolysis in metal complexes and the structural properties of fluorinated beta-diketonate complexes). URL: [Link]
-
google.com (Patents) - WO1995026355A1 - Tantalum compounds (Details the intramolecular hydrolysis mechanisms of fluorinated beta-diketone precursors when heated to vacuum evaporation points). URL:
-
science.gov - metal coordination environment: Topics by Science.gov (Highlights the electron-withdrawing nature of fluorinated ligands enhancing Lewis acidity and facilitating additional coordination reactions). URL: [Link]
-
rjpn.org - Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes (Direct synthesis, photoluminescent properties, and characterization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione Europium complexes). URL:[Link]
-
researchgate.net - Lanthanides: β-Diketonate Compounds (Analyzes the coordination sphere of lanthanide beta-diketonates and the quenching of near-infrared emission by coordinated water molecules). URL:[Link]
Sources
Technical Support Center: Dehydration of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione Hydrates
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione and its hydrated forms. Here, we address common challenges and questions related to the removal of water from this compound, ensuring the integrity and reactivity of the anhydrous material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione?
A1: The presence of water can significantly impact the utility of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione in several ways. In its hydrated form, the carbonyl groups are masked, which can inhibit or alter its reactivity in subsequent synthetic steps, such as metal complexation or condensation reactions. For applications requiring precise stoichiometry, the presence of water will lead to inaccurate measurements of the active compound. Furthermore, residual water can interfere with moisture-sensitive reactions and catalysts.
Q2: How can I confirm the presence of water in my sample?
A2: Several analytical techniques can be employed:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic compounds.[1][2][3] It is a highly sensitive and specific method for water determination.[1][3]
-
Infrared (IR) Spectroscopy: The presence of water is indicated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.[4][5] The anhydrous form should not exhibit this broad peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In an anhydrous deuterated solvent, water will appear as a distinct peak in the ¹H NMR spectrum. The chemical shift of this peak can vary depending on the solvent and temperature. Comparing the integral of the water peak to the integrals of the compound's protons can provide a semi-quantitative estimate of water content. Additionally, the hydrated and anhydrous forms may exhibit slightly different chemical shifts for the protons near the carbonyl groups.[6][7]
Q3: Is 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione hygroscopic?
A3: While specific data on this compound is limited, β-diketones, particularly those with electron-withdrawing groups like the pentafluoroethyl group, can be hygroscopic. The electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water to form hydrates.[8][9] Therefore, it is crucial to handle the anhydrous form in a dry environment and store it in a desiccator or under an inert atmosphere to prevent rehydration.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete water removal after using a drying agent. | 1. Insufficient amount of drying agent. 2. Insufficient contact time. 3. Drying agent is no longer active. | 1. Add more drying agent in small portions until it no longer clumps together. 2. Allow the mixture to stand for a longer period (e.g., overnight) with occasional swirling. 3. Use fresh, anhydrous drying agent. |
| Low yield of anhydrous product after dehydration. | 1. Physical loss during filtration or transfer. 2. Adsorption of the product onto the drying agent. 3. Decomposition of the compound during heating (if applicable). | 1. Ensure careful handling and rinsing of the filtration apparatus with a small amount of anhydrous solvent. 2. Rinse the drying agent with a minimal amount of fresh, anhydrous solvent and combine the filtrates. 3. If using thermal methods, ensure the temperature does not exceed the decomposition point of the compound. Use a lower boiling point azeotroping solvent if possible. |
| Product appears discolored or contains impurities after dehydration. | 1. The drying agent was not inert (e.g., a basic drying agent with an acidic compound). 2. Side reactions such as self-condensation occurred. 3. Thermal decomposition. | 1. Choose an appropriate drying agent. For β-diketones, neutral salts like anhydrous magnesium sulfate or sodium sulfate are generally safe.[3] 2. Avoid strongly acidic or basic conditions during dehydration. 3. Use the mildest effective dehydration method. |
Experimental Protocols
Protocol 1: Dehydration using Anhydrous Magnesium Sulfate
This protocol is suitable for small to medium-scale dehydration and is generally mild.
Workflow Diagram:
Caption: Workflow for dehydration using a drying agent.
Step-by-Step Procedure:
-
Dissolve the hydrated 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) in an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the solution and swirl. The MgSO₄ will clump together as it absorbs water.
-
Continue adding small portions of anhydrous MgSO₄ with swirling until some of the powder remains free-flowing, indicating that all the water has been absorbed.
-
Allow the mixture to stand for at least 30 minutes to ensure complete dehydration. For very wet samples, this may be extended to several hours or overnight.
-
Filter the solution through a fluted filter paper or a sintered glass funnel to remove the hydrated MgSO₄.
-
Rinse the flask and the filtered MgSO₄ with a small volume of the anhydrous solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Confirm the absence of water in the final product using an appropriate analytical method.
Protocol 2: Azeotropic Dehydration using Toluene
This method is effective for larger quantities and for removing water that is more strongly bound.
Workflow Diagram:
Caption: Workflow for azeotropic dehydration.
Step-by-Step Procedure:
-
Set up a distillation apparatus equipped with a Dean-Stark trap and a condenser.
-
Place the hydrated 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione and a suitable volume of toluene into the round-bottom distillation flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The condensed azeotrope will collect in the Dean-Stark trap. Being immiscible and denser than toluene, the water will separate and collect in the bottom of the trap.
-
The lighter toluene will overflow from the side arm of the Dean-Stark trap and return to the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
Once dehydration is complete, allow the apparatus to cool to room temperature.
-
The anhydrous solution of the product in toluene can be used directly, or the toluene can be removed under reduced pressure to yield the neat anhydrous compound.
-
Verify the removal of water by an appropriate analytical method.
Data Summary and Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Anhydrous Drying Agents (e.g., MgSO₄, Na₂SO₄) | Formation of solid hydrates.[3] | - Mild conditions (room temperature). - Simple experimental setup. - Good for a wide range of solvents. | - Can be slow. - Potential for product adsorption on the drying agent. - Not ideal for strongly bound water. | Small to medium scale, thermally sensitive compounds. |
| Molecular Sieves (3Å or 4Å) | Adsorption of water into a porous structure. | - High efficiency for achieving very low water content. - Can be regenerated. | - Slower than chemical drying agents. - Lower capacity than some salts. | Achieving very high levels of dryness, storage of anhydrous solvents. |
| Azeotropic Distillation (e.g., with Toluene) | Formation of a minimum-boiling azeotrope with water.[11][12] | - Highly effective for removing large amounts of water. - Can remove tightly bound water of hydration. - The process can be monitored visually. | - Requires heating, which may not be suitable for thermally sensitive compounds. - Requires specialized glassware (Dean-Stark trap). | Large-scale dehydration, removal of stubborn water of hydration. |
References
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]
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Noah Technologies Corporation. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
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World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. Retrieved from [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agent Selection Guide. Retrieved from [Link]
-
Falk, M., & Knop, O. (1977). Infrared studies of water in crystalline hydrates. Canadian Journal of Chemistry, 55(10), 1736-1744. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation of toluene-alcohol azeotropes by porous crystals of fluorinated leaning pillar[13]arene. Retrieved from [Link]
-
Defense Technical Information Center. (1967, August 1). PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES. Retrieved from [Link]
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Yang, D.-Y., et al. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 11, 1289139. Retrieved from [Link]
-
Hiraoka, K., & Takimoto, H. (2004). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. The Journal of Physical Chemistry A, 108(13), 2649-2656. Retrieved from [Link]
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ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved from [Link]
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ResearchGate. (n.d.). IR-ATR spectra of liquid water. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 13 b and its hydrated form 13 b_hyd in D2O. Retrieved from [Link]
-
Dorovskikh, S. I., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. International Journal of Molecular Sciences, 23(19), 11299. Retrieved from [Link]
-
Wang, L., et al. (2024). Mechanisms of isomerization and hydration reactions of typical β-diketone at the air-droplet interface. Ecotoxicology and Environmental Safety, 277, 116450. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. Retrieved from [Link]
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Iyengar, S. S., et al. (2010). Infrared Spectrum of the Hydrated Proton in Water. The Journal of Physical Chemistry Letters, 1(2), 525-529. Retrieved from [Link]
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ResearchGate. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]
-
Gálico, D. A., et al. (2020). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 49(43), 15367-15377. Retrieved from [Link]
- Google Patents. (n.d.). USRE23262E - Azeotropic distillation of toluene.
- Google Patents. (n.d.). US2413245A - Azeotropic distillation of toluene.
-
ResearchGate. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. Journal of Chemical & Engineering Data, 65(4), 1834-1842. Retrieved from [Link]
-
Samsonenko, D. G., et al. (2022). Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. Polymers, 14(3), 398. Retrieved from [Link]
-
MDPI. (2025, July 30). Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dehydration of (Perfluoroalkyl)tetramethylcyclopentenol. Retrieved from [Link]
-
ResearchGate. (2026, February 27). Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. Retrieved from [Link]
-
MDPI. (2025, December 2). Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Auto-catalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via In-situ Formation of Liquid- and Solid-phase Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic cascade conversion of furfural to 1,4-pentanediol in a single reactor. Retrieved from [Link]
Sources
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- 4. Fourier Transform Infrared Spectroscopy in the Study of Hydrated Biological Macromolecules | IntechOpen [intechopen.com]
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solving solubility issues of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione in non-polar solvents
Welcome to the Advanced Technical Support Center for Fluorinated β-Diketonates. This portal is specifically engineered for researchers, materials scientists, and drug development professionals working with 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (CAS: 1799-50-4).
Handling highly fluorinated β-diketones in non-polar media presents unique physicochemical challenges. The "push-pull" electronic nature of this molecule—driven by the highly electronegative perfluoroethyl group (–C₂F₅) and the polarizable phenyl ring—creates complex intermolecular behaviors. Below, we provide field-proven methodologies, causality-driven troubleshooting guides, and self-validating protocols to ensure absolute control over your solvation parameters.
I. The Causality of Solvation: Why Does Precipitation Occur?
Before troubleshooting, it is critical to understand the thermodynamic forces at play. In non-polar solvents (e.g., hexane, cyclohexane), 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is theoretically highly soluble due to its ability to form a stable, 6-membered pseudo-ring via intramolecular hydrogen bonding (the enol tautomer). This conformation effectively buries the polar carbonyl oxygens, rendering the exterior of the molecule lipophilic [1].
However, researchers frequently encounter kinetic trapping and aggregation due to two competing forces:
-
The Fluorous Effect: Perfluoroalkyl chains exhibit extreme hydrophobicity and lipophobicity, causing them to self-associate rather than interact with aliphatic solvent molecules [3].
-
π-π Stacking: The rigid phenyl rings form tightly packed crystalline lattices in the solid state. If the non-polar solvent lacks the polarizability to intercalate these rings, the compound remains suspended as micro-crystals.
II. Troubleshooting Guides & Step-by-Step Methodologies
Issue 1: The compound forms a cloudy suspension in aliphatic hydrocarbons (e.g., Hexane) instead of a clear solution.
The Causality: The solvent lacks the necessary dielectric properties to disrupt the initial π-π stacking and fluorous-fluorous interactions of the solid lattice. The molecule is kinetically trapped in its intermolecularly hydrogen-bonded keto form. The Solution: The "Co-Solvent Seeding" Protocol.
Step-by-Step Methodology:
-
Weighing: Transfer the required mass of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione into a borosilicate glass vial.
-
Seeding: Add 2–5% (v/v relative to your final target volume) of a bridging solvent, such as anhydrous Toluene.
-
Mechanism: Toluene acts as a competitive π-stacking agent. Its aromatic ring intercalates between the phenyl rings of the diketone, drastically lowering the enthalpy of dissolution.
-
-
Activation: Sonicate the seeded mixture in an ultrasonic bath at 30°C for exactly 5 minutes.
-
Mechanism: Acoustic cavitation provides localized energy to break fluorous aggregates, while mild heat accelerates the thermodynamic shift from the solid keto state to the soluble enol state.
-
-
Dilution: Slowly add the bulk non-polar solvent (e.g., Hexane) dropwise while vortexing at 500 rpm.
-
Self-Validation Step: Measure the UV-Vis spectrum of the final solution from 400 nm to 250 nm.
-
Validation Criteria: A true solution will exhibit a completely flat baseline at 400 nm and a sharp π-π* transition peak at ~320 nm (characteristic of the enol form). If the baseline is elevated and slopes downward toward the visible region, Rayleigh scattering is occurring, indicating the presence of undissolved nanoparticles.
-
Issue 2: Variable yields when using the solution for metal complexation (e.g., MOCVD precursor synthesis).
The Causality: Fluorinated β-diketonates are premier ligands for generating heterometallic architectures [2]. However, metal chelation requires the ligand to be deprotonated. Non-polar solvents do not support the ionic dissociation of standard bases (like NaOH or K₂CO₃), leaving the ligand protonated and unreactive. The Solution: Lipophilic Base Integration.
Step-by-Step Methodology:
-
Prepare the diketone solution using the Co-Solvent Seeding protocol above.
-
Introduce 1.1 equivalents of a lipophilic organic base, such as Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), directly into the non-polar phase.
-
Stir for 15 minutes under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the enolate.
-
Self-Validation Step: Extract a 100 µL aliquot and perform FTIR spectroscopy. The disappearance of the broad enol O-H stretch (~2600–3000 cm⁻¹) and the shift of the C=O stretch confirm complete deprotonation, signaling readiness for metal salt introduction.
III. Quantitative Data Presentation
To optimize your solvent selection, refer to the solubility matrix below. The data synthesizes the dielectric requirements needed to overcome the specific intermolecular forces of the pentafluoroethyl and phenyl groups.
| Solvent System | Dielectric Constant (ε) | Solvation Mechanism | Est. Solubility Limit | Recommended Action |
| n-Hexane (100%) | 1.89 | Weak van der Waals | < 5 mg/mL | High risk of fluorous aggregation. Avoid pure use. |
| Hexane / Toluene (98:2) | ~1.90 | Competitive π-π disruption | 25 - 35 mg/mL | Optimal for non-polar workflows. |
| Toluene (100%) | 2.38 | Strong π-π intercalation | > 100 mg/mL | Use to create highly concentrated stock solutions. |
| Dichloromethane | 8.93 | Dipole-dipole interaction | > 200 mg/mL | Use for initial extraction; evaporate and exchange later. |
IV. Solvation Workflow Visualization
The following logic diagram maps the thermodynamic and kinetic pathways for dissolving highly fluorinated β-diketones, illustrating the critical intervention points.
Workflow for overcoming kinetic trapping of fluorinated β-diketones in non-polar solvents.
V. Frequently Asked Questions (FAQs)
Q: Why does the pentafluoroethyl group make solubility less predictable than a standard trifluoromethyl group? A: The extended perfluoroalkyl chain (–C₂F₅) increases the steric bulk and significantly amplifies fluorous-fluorous intermolecular interactions compared to a –CF₃ group. This leads to distinct crystal packing geometries that are harder to break apart using purely aliphatic solvents [3].
Q: My solution was clear yesterday, but today there is a fine white precipitate at the bottom of the vial. What happened? A: This is a classic case of "Ostwald ripening" driven by temperature fluctuations. If the laboratory temperature dropped overnight, the solution may have crossed the saturation threshold for the fluorous aggregates. Do not discard the solution. Gently warm the sealed vial to 35°C and vortex for 60 seconds to re-establish the enol-dominant thermodynamic equilibrium.
Q: Can I use a fluorinated solvent like perfluorohexane to dissolve it? A: While perfluorohexane will solvate the –C₂F₅ tail beautifully due to "like-dissolves-like" fluorous affinity, it will actively repel the phenyl ring. You will likely still need a bridging co-solvent (like benzotrifluoride) to achieve a high-concentration true solution.
VI. References
-
Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent Source: Molecules 2022, 27(3), 677. URL:[Link]
-
Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands Source: Molecules 2022, 27(22), 7894. URL:[Link]
-
Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO8] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior Source: International Journal of Molecular Sciences 2023, 24(11), 9778. URL:[Link]
Technical Support Center: Mastering Stoichiometry in 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione Complexation Reactions
Welcome to the technical support center for controlling stoichiometry in complexation reactions involving 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (H-PFPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing metal complexes with this highly versatile fluorinated β-diketonate ligand. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
The Challenge of Stoichiometric Control
The coordination chemistry of β-diketonates is rich and varied, offering access to a wide array of metal complexes with diverse applications.[1] The introduction of a pentafluorophenyl group, as in H-PFPP, adds another layer of complexity and opportunity, influencing the electronic properties, stability, and reactivity of the resulting complexes.[2] Achieving precise stoichiometric control is paramount, as the metal-to-ligand ratio dictates the coordination geometry, and consequently, the physical and chemical properties of the final compound. This guide will equip you with the knowledge to master these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Formation of a Mixture of Stoichiometries (e.g., ML₂, ML₃, and ML₄)
Question: I am trying to synthesize a simple ML₂ complex, but my characterization (NMR and Mass Spectrometry) shows a mixture of ML₂, ML₃, and even some starting material. How can I favor the formation of the desired 2:1 ligand-to-metal complex?
Answer: The formation of mixed-stoichiometry complexes is a common issue and is often a result of competing equilibria in solution.[3] The speciation of metal-ligand complexes is highly dependent on the stoichiometric quantities of the metal ions and ligands in the reaction medium.[3] Here’s a systematic approach to favor your desired ML₂ product:
Core Principle: Le Chatelier's principle is your guiding light here. By carefully controlling the concentration of reactants, you can shift the equilibrium towards the desired product.
Step-by-Step Protocol for Optimizing a 2:1 (L:M) Stoichiometry:
-
Strict Stoichiometric Control of Starting Materials:
-
Action: Begin by using a precise 2.0:1.0 molar ratio of H-PFPP to your metal salt. Do not use a significant excess of the ligand, as this will favor the formation of higher-coordinate complexes (ML₃, ML₄).
-
Rationale: The law of mass action dictates that an excess of a reactant will drive the reaction towards products that consume that reactant.
-
-
Slow Addition of the Ligand:
-
Action: Dissolve the metal salt in your chosen solvent. Separately, prepare a solution of the deprotonated ligand (e.g., by reacting H-PFPP with a non-coordinating base like a tertiary amine in an aprotic solvent, or an alkali metal hydroxide/alkoxide in an alcoholic solvent). Add the ligand solution dropwise to the metal salt solution with vigorous stirring.
-
Rationale: Slow addition helps to maintain a localized excess of the metal ion throughout the reaction, disfavoring the formation of ligand-rich species.
-
-
Solvent Selection:
-
Action: Choose a solvent that readily dissolves the desired ML₂ complex but has lower solubility for higher-order complexes. This can sometimes lead to the selective precipitation of your target compound.
-
Rationale: Solvent effects can significantly influence the stability and solubility of different complex stoichiometries.[4][5] For instance, less polar solvents may favor the precipitation of neutral ML₂ complexes over more charged or polar higher-order species.
-
-
pH Control (for aqueous or protic systems):
-
Action: The formation of the active, deprotonated β-diketonate is pH-dependent.[6] Maintain the pH at a level where the ligand is deprotonated but where the metal ion does not precipitate as a hydroxide. This typically involves using a buffer.
-
Rationale: The availability of the anionic form of the ligand is crucial for complexation. Insufficient deprotonation can lead to incomplete reaction, while excessively high pH can cause unwanted side reactions with the metal ion.[6]
-
Workflow for Optimizing Stoichiometry:
Caption: Workflow for optimizing complex stoichiometry.
Issue 2: Incomplete Reaction - Unreacted Starting Materials Remain
Question: I'm seeing a significant amount of my metal salt and H-PFPP in my final product, even after extended reaction times. What could be causing this incomplete reaction?
Answer: Incomplete reactions often stem from issues with ligand activation, solubility, or reaction kinetics. The pentafluorophenyl group can influence the acidity of the β-diketone, which is a key factor.[7]
Troubleshooting Incomplete Reactions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotonation | The β-diketone must be deprotonated to its enolate form to act as a nucleophile and coordinate to the metal center.[8] The pKa of H-PFPP will be influenced by the electron-withdrawing nature of the C₂F₅ group. | Ensure you are using at least one molar equivalent of a suitable base relative to the ligand. For sensitive reactions, consider a stronger, non-nucleophilic base. Monitor the pH of the reaction if in a protic solvent. |
| Poor Solubility of Reactants | If either the metal salt or the ligand (or its salt) has poor solubility in the chosen solvent, the reaction will be diffusion-limited and slow. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature.[5] This may require solvent screening or the use of a co-solvent. |
| Kinetically Inert Metal Center | Some metal ions, particularly those with high charge densities or specific d-electron configurations (e.g., Cr(III)), can be kinetically inert, leading to slow ligand exchange rates.[9] | Increase the reaction temperature to provide the necessary activation energy. Be mindful of potential decomposition of the reactants or products at elevated temperatures. |
| Formation of Insoluble Intermediates | A partially complexed, insoluble intermediate may precipitate from the solution, halting the reaction. | Try a more strongly coordinating solvent that can help to keep intermediates in solution.[4] Alternatively, a change in temperature may affect the solubility of these species. |
Frequently Asked Questions (FAQs)
Q1: How does the pentafluorophenyl group in H-PFPP affect the complexation reaction compared to a non-fluorinated analogue like dibenzoylmethane?
A1: The highly electronegative fluorine atoms in the C₂F₅ group have several significant effects:
-
Increased Acidity: The electron-withdrawing nature of the fluorinated group increases the acidity (lowers the pKa) of the β-diketone's enolic proton.[7] This means it can be deprotonated under milder conditions.
-
Hard/Soft Acid-Base (HSAB) Principle: The oxygen donor atoms of the deprotonated H-PFPP are "harder" Lewis bases compared to non-fluorinated analogues. This can influence their affinity for different metal ions.[9]
-
Intermolecular Interactions: The fluorinated group can participate in non-covalent interactions, such as F···H or F···π interactions, which can influence the crystal packing and supramolecular assembly of the resulting complexes.[1]
-
Volatility and Stability: Fluorination often increases the volatility and thermal stability of the metal complexes, which is advantageous for applications like chemical vapor deposition.[10]
Q2: What are the best analytical techniques to confirm the stoichiometry of my H-PFPP complex?
A2: A combination of techniques is always recommended for unambiguous characterization:
| Technique | Information Provided | Considerations |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, coordination geometry, and stoichiometry.[11] | Requires high-quality single crystals, which can be challenging to grow. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the mass-to-charge ratio of the complex, allowing for the confirmation of its molecular weight and, by extension, its stoichiometry.[12][13][14] Fragmentation patterns can also provide structural information.[15] | The complex must be stable enough to survive ionization. Adduct formation (e.g., with solvent or salts) can complicate spectra.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H, ¹⁹F, and ¹³C NMR can confirm the number of ligands per metal center through integration and symmetry. Paramagnetic NMR can also be used but requires more specialized interpretation.[16][17] | The presence of paramagnetic metal centers will lead to significant peak broadening and shifting, making interpretation complex.[16] |
| Elemental Analysis (C, H, N) | Provides the percentage composition of the elements in the bulk sample, which can be compared to the theoretical values for different stoichiometries. | Requires a pure, homogenous sample. It provides bulk information, not details on individual species in a mixture. |
Q3: Can I use water as a solvent for these complexation reactions?
A3: While possible, using water as a solvent introduces several challenges:
-
Hydrolysis of Metal Ions: Many metal ions, especially those with high charge states (e.g., Ln³⁺, Fe³⁺), are prone to hydrolysis in water to form metal hydroxides or oxides, which will compete with your ligand.[6]
-
Ligand Solubility: H-PFPP itself has limited solubility in water. Its deprotonated form may be more soluble.
-
Coordination of Water: Water is a competing ligand and can coordinate to the metal center, potentially leading to the formation of hydrated complexes (e.g., [M(PFPP)₂(H₂O)₂]) or preventing the desired stoichiometry from being achieved.[18]
For these reasons, anhydrous organic solvents such as alcohols, ethers (like THF), chlorinated solvents (like dichloromethane), or hydrocarbons (like toluene) are generally preferred. The choice of solvent will depend on the solubility of both the metal precursor and the H-PFPP ligand.[5]
Q4: I am working with lanthanide metals. Are there any special considerations for controlling stoichiometry?
A4: Yes, lanthanide chemistry with β-diketonates presents unique challenges and opportunities.
-
Higher Coordination Numbers: Lanthanide ions are larger and can accommodate higher coordination numbers (typically 8 or 9). This can lead to the formation of tetrakis ([Ln(PFPP)₄]⁻) or even pentakis complexes, especially when an excess of the ligand is used.[19]
-
Role of Ancillary Ligands: To achieve neutral, tris-β-diketonate complexes (Ln(PFPP)₃), it is common to include ancillary ligands like 1,10-phenanthroline or 2,2'-bipyridine. These ligands help to saturate the coordination sphere of the lanthanide ion and prevent the coordination of additional β-diketonate ligands.[20]
-
Luminescence: The stoichiometry and coordination environment are critical for the luminescent properties of lanthanide complexes, as they influence the efficiency of the "antenna effect" where the ligand absorbs light and transfers the energy to the metal ion.[2][21]
Logical Relationship Diagram:
Caption: Factors influencing complex stoichiometry and properties.
References
- Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity. (n.d.).
- New β-diketonate lanthanide complexes: synthesis and intramolecular energy transfer. (n.d.).
- Review: Direct Analysis of Metal Constituents in Complex Samples by Mass Spectrometry. (2025, October 30).
- Identification of Metal Cations, Metal Complexes, and Anions by Electrospray Mass Spectrometry in the Negative Ion Mode. (2000, January 27). Analytical Chemistry - ACS Publications.
- Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. (2019, September 9). PMC.
- A Comparative Guide to the X-ray Crystallographic Data of β-Diketone Derivatives. (n.d.). Benchchem.
- Synthesis and characterization of four new lanthanide complexes coordinate with β-diketone ligands and 1,10-phenanthroline or 2,2-dipyridine. (2020, November 21). Research, Society and Development.
- A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. (n.d.). DukeSpace.
- Applications-of-Paramagnetic-NMR-Spectroscopy-for-Monitoring-Transition-Metal-Complex-Stoichiometry-and-Speciation.pdf. (n.d.).
- Synthesis, Characterization, and Biological Activities of Lanthanide(III) Complexes of β-Diketone Hydrazone Derivatives. (2011, November 7). Taylor & Francis.
- Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. (2022, January 20). MDPI.
- Synthesis of tris(β-diketones) and study of their complexation with some transition metals. (2006, November 11). ResearchGate.
- Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. (n.d.). ChemRxiv.
- Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization. (2025, November 7). PMC.
- Potassium and Cesium Fluorinated β-Diketonates: Effect of a Cation and Terminal Substituent on Structural and Thermal Properties. (n.d.). ProQuest.
- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022, November 15). PMC.
- Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. (n.d.).
- Mass spectrometry of inorganic, coordination and organometallic compounds. (n.d.). SciSpace.
- Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. (2024, January 4). ACS Omega - ACS Publications.
- 8: Reaction Stoichiometry and the Formation of a Metal Ion Complex (Experiment). (2026, February 26).
- The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (n.d.). PMC.
- Influence of fluorinated chain length on luminescent properties of Eu 3 + β -diketonate complexes. (n.d.). Request PDF - ResearchGate.
- Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. (2020, December 9). ACS Omega.
- β-Diketiminate calcium hydride complexes: the importance of solvent effects. (n.d.). Dalton Transactions (RSC Publishing).
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). PMC.
- Mn(ii) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols. (2025, September 8). PMC.
- One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties. (2008, September 15). PubMed.
- Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. (2023, March 14). RSC Publishing.
- Effect of pH on the extraction percentage for different metal ions with... (n.d.). ResearchGate.
- Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents. (2024, February 16). Journal of Chemical & Engineering Data - ACS Publications.
- Identifying the Stoichiometry of Metal/Ligand Complex by Coupling Spectroscopy and Modelling: a Comprehensive Study on Two Fluorescent Molecules Specific to Lead. (n.d.). Request PDF - ResearchGate.
- Metal displacement and stoichiometry of protein-metal complexes under native conditions using capillary electrophoresis/mass spectrometry. (2010, September 15). PubMed.
- Ligand exchange and the stoichiometry of metal chalcogenide nanocrystals: spectroscopic observation of facile metal-carboxylate displacement and binding. (2013, December 11). PubMed.
- Complexation Reactions and Titrations. (n.d.).
- Chemistry of metal β-diketonates. (2016, May 17). Publications of the IAS Fellows.
- Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics. (2025, April 25).
- Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (2012, December 22). Oriental Journal of Chemistry.
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022, January 4). IOSR Journal.
- Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. (n.d.). College of Western Idaho Pressbooks.
- Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.).
- Solution NMR of Transition Metal Complexes. (n.d.). NSF PAR.
- Determination of the Stoichiomet. (n.d.). McKendree University.
Sources
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. β-Diketiminate calcium hydride complexes: the importance of solvent effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Review: Direct Analysis of Metal Constituents in Complex Samples by Mass Spectrometry [at-spectrosc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 15. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.vu.lt [web.vu.lt]
- 17. par.nsf.gov [par.nsf.gov]
- 18. One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and" by Sai Durga Phani Deepthi Yadav Chappidi [digitalcommons.latech.edu]
- 20. Synthesis and characterization of four new lanthanide complexes coordinate with β-diketone ligands and 1,10-phenanthroline or 2,2-dipyridine | Research, Society and Development [rsdjournal.org]
- 21. repositorio.usp.br [repositorio.usp.br]
Validation & Comparative
1H and 13C NMR chemical shifts of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Comparative Analysis of NMR Spectral Signatures: Pentafluoro vs. Trifluoro -Diketones
Executive Summary & Structural Dynamics
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) is a critical fluorinated
Unlike simple ketones, HPPD exists in a dynamic equilibrium between a diketo form and a cis-enol form. In non-polar solvents (e.g., CDCl
Key Structural Features[1]
-
Pentafluoroethyl Group (
): Induces strong electron-withdrawing effects, shielding adjacent carbons and altering proton acidity. - -Diketone Core: Facilitates keto-enol tautomerism; the enol form acts as a bidentate ligand.
-
Phenyl Ring: Provides a UV-absorbing chromophore (antenna effect).
Tautomeric Equilibrium Flowchart
The following diagram illustrates the synthesis and the dominant tautomeric equilibrium observed in NMR.
Figure 1: Synthetic pathway and keto-enol equilibrium favoring the chelated enol form.
Comparative H NMR Data
The substitution of a methyl group (Benzoylacetone) with a perfluoroalkyl chain dramatically shifts the methine and enol protons. The table below compares HPPD with its direct analogues: Benzoyltrifluoroacetone (BTFA) and Benzoylacetone (BA) .
Solvent: CDCl
| Proton Environment | HPPD (Pentafluoro) | BTFA (Trifluoro) | BA (Non-fluoro) | Mechanistic Insight |
| Enol -OH | 14.5 – 15.5 (Broad) | 14.2 – 14.8 | 16.2 | Fluorine withdraws density, weakening the O-H bond but also the H-bond acceptor strength, causing an upfield shift relative to BA. |
| Aromatic (Ortho) | 8.01 (d/dd) | 7.98 (d) | 7.90 (d) | Deshielding increases with the electron-withdrawing power of the fluoro-chain. |
| Aromatic (Meta/Para) | 7.45 – 7.60 (m) | 7.40 – 7.55 (m) | 7.40 – 7.50 (m) | Minimal long-range effect from the fluoroalkyl group. |
| Methine (=CH-) | 6.60 (s) | 6.52 (s) | 6.18 (s) | The strong -I (inductive) effect of |
| Keto (-CH | ~4.2 (Trace/Not Obs) | ~4.1 (Trace) | 4.25 (Minor) | The keto form is destabilized by the perfluoro group; often invisible in standard scans. |
Critical Note: The enol proton signal is concentration-dependent and often very broad. In dilute samples, it may flatten into the baseline or appear "missing" between 12–16 ppm.
Comparative C NMR Data & Coupling Patterns
The
Solvent: CDCl
| Carbon Environment | HPPD Shift | Multiplicity ( | BTFA Shift | Difference / Diagnostic |
| Carbonyl ( | 183.0 – 186.0 | t ( | 184.5 (q) | HPPD splits into a triplet (coupling to |
| Carbonyl ( | 186.0 – 190.0 | s (broad) | 188.0 | The benzoyl carbonyl is further from Fluorine, showing singlet or weak coupling. |
| Phenyl (ipso) | 133 – 135 | s | 134.5 | Standard aromatic shift. |
| Phenyl (o, m, p) | 127 – 130 | s | 127 – 129 | Standard aromatic shifts. |
| Methine (=CH-) | 94.0 – 96.0 | s / weak m | 93.5 | Characteristic of |
| 105 – 110 | tq or qm ( | N/A | Key Identifier: The | |
| 116 – 119 | qt ( | 118.0 (q) | HPPD |
Decoupling the Multiplets
-
BTFA: The
group appears as a clean quartet ( Hz). -
HPPD: The
chain creates a second-order coupling system.-
The
signal is a quartet (coupling to 3 Fs) further split into triplets (coupling to 2 adjacent Fs). -
The
signal is a triplet (coupling to 2 Fs) further split into quartets (coupling to 3 adjacent Fs).
-
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, follow this validated protocol for synthesizing and characterizing HPPD.
A. Synthesis (Claisen Condensation)
-
Reagents: Acetophenone (1.0 eq), Ethyl pentafluoropropionate (1.2 eq), NaH (1.5 eq), dry THF.
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon/Nitrogen.
-
Add Acetophenone dropwise; stir for 15 min.
-
Add Ethyl pentafluoropropionate dropwise.
-
Warm to 60°C and reflux for 12 hours.
-
Quench: Cool to RT, add 10% HCl until pH < 2 (Crucial to protonate the enolate).
-
Extraction: Extract with CH
Cl or Et O. Dry over Na SO . -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5). HPPD is a pale yellow liquid.
-
B. NMR Acquisition Parameters
-
Concentration: ~20 mg in 0.6 mL CDCl
. High concentration aids in visualizing the broad enol -OH. -
Relaxation Delay (D1): Set to 3-5 seconds for
C experiments. Quaternary carbons (C=O, C-F) have long T1 relaxation times; short delays will suppress these signals. -
Spectral Width: For
C, ensure width covers 100 – 200 ppm (carbonyls) and 100 – 120 ppm (fluorocarbons). -
F NMR (Optional but Recommended): Run a
F scan to confirm the ratio of (-82 ppm) to (-120 ppm).
References
-
Synthesis and Characterization of HPPD: Ajith Prasad K., Devika Venu J. Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu(III) In Antenna Complexes. International Journal of Current Science (2024).
-
Spectral Data of Fluorin
-Diketones: Binnemans, K. Rare-earth beta-diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35, Elsevier (2005). -
Keto-Enol Tautomerism Mechanisms: Sloop, J. C., et al. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry (2020).
-
General NMR Shift Data: NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Organometallics (2010).
Resolving Carbonyl Complexity: A Comparison Guide to FTIR Modalities for Fluorinated β-Diketones
(Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals)
Executive Summary
The precise characterization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) is critical for its downstream application in synthesizing luminescent lanthanide complexes and transition metal extraction frameworks. Due to the profound electron-withdrawing nature of the pentafluoroethyl (-C₂F₅) group, HPPD exhibits a highly complex keto-enol tautomerism. This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR) FTIR against Transmission FTIR (CaF₂ Liquid Cell) for resolving the overlapping carbonyl (C=O) bands of HPPD, providing researchers with field-proven, self-validating protocols to ensure spectral integrity.
Mechanistic Background: The Causality of Carbonyl Shifting
In non-fluorinated β-diketones (e.g., benzoylacetone), the keto and enol forms exist in a dynamic, solvent-dependent equilibrium. However, substituting the alkyl chain with a -C₂F₅ group fundamentally alters the molecule's electronic landscape.
The strong inductive electron-withdrawing effect (-I effect) of the highly electronegative fluorine atoms increases the acidity of the α-methine proton, heavily biasing the thermodynamic equilibrium toward the cis-enol tautomer. This enol form is stabilized by a robust intramolecular hydrogen bond [1].
Consequently, the FTIR spectrum in the 1500–1750 cm⁻¹ region becomes a diagnostic fingerprint:
-
Free Keto C=O: Appears at higher wavenumbers (>1700 cm⁻¹) due to the unperturbed, localized double bond character.
-
Chelated Enol C=O: Drastically red-shifted (1580–1620 cm⁻¹) because the intramolecular hydrogen bond weakens the C=O force constant, blending its vibrational mode with the adjacent C=C stretch [2].
Product Performance Comparison: ATR vs. Transmission Liquid Cell
When selecting an FTIR sampling accessory for HPPD, the choice directly dictates whether you are observing a surface-perturbed state or a true thermodynamic equilibrium.
Diamond ATR-FTIR (e.g., Pike GladiATR or Specac Golden Gate)
-
Mechanism: Utilizes an evanescent wave penetrating the neat solid sample pressed against a high-refractive-index crystal.
-
Performance: Highly efficient for rapid, high-throughput screening of solid HPPD without the need for solvent preparation or pathlength optimization.
-
Caveats (The Causality of Error): ATR spectra suffer from anomalous dispersion. Because the depth of penetration (
) is wavelength-dependent (penetrating deeper at lower wavenumbers), the intense enol C=O bands appear artificially broadened and shifted to lower wavenumbers compared to transmission data. Furthermore, the high mechanical pressure required to achieve optical contact against the diamond lattice can induce polymorphic shifts, slightly altering the solid-state keto-enol ratio.
Transmission FTIR via CaF₂ Liquid Cell (e.g., Specac Omni-Cell)
-
Mechanism: Infrared light passes directly through a defined pathlength (e.g., 0.1 mm) of HPPD dissolved in a non-polar solvent (CCl₄).
-
Performance: Delivers the "gold standard" for thermodynamic analysis. By dissolving the HPPD lattice, intermolecular solid-state forces are negated, allowing the true intramolecular hydrogen-bonded enol to be accurately quantified against the keto form.
-
Caveats: Requires meticulous solvent subtraction and is limited by the IR cutoff of the chosen window material (CaF₂ cuts off around 1000 cm⁻¹, obscuring some C-F stretches, though the critical C=O region remains pristine).
Experimental Workflows & Decision Matrix
The following diagram outlines the logical decision tree and workflow for selecting the appropriate FTIR modality based on your analytical endpoint.
Figure 1: Decision matrix and experimental workflow for FTIR analysis of HPPD keto-enol tautomerism.
Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checks to prevent common spectroscopic errors.
Protocol A: Diamond ATR-FTIR Analysis of Neat HPPD
-
Background Acquisition: Collect a 64-scan background of the clean, dry diamond crystal at 4 cm⁻¹ resolution.
-
Sample Application: Deposit 2–3 mg of crystalline HPPD directly onto the center of the diamond element. Ensure the crystal is completely covered to prevent beam bypassing, which skews photometric accuracy.
-
Pressure Application (Self-Validating Step): Lower the pressure anvil while monitoring the live spectral preview. Validation: Watch the intensity of the ~1590 cm⁻¹ band. Stop increasing pressure the exact moment the peak absorbance plateaus. Over-pressurizing can crush the crystals, altering the baseline via scattering and inducing mechanochemical polymorphic shifts.
-
Data Collection: Acquire 64 scans.
-
Post-Processing: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic crystals) to correct the wavelength-dependent penetration depth, allowing a closer comparison with transmission data.
Protocol B: Transmission FTIR of HPPD in CCl₄
-
Solvent Baseline: Fill a 0.1 mm pathlength CaF₂ liquid cell with anhydrous carbon tetrachloride (CCl₄). Acquire a 64-scan background.
-
Sample Preparation: Prepare a precise 0.05 M solution of HPPD in CCl₄.
-
Injection (Self-Validating Step): Inject the solution into the CaF₂ cell using a Luer-lock syringe. Flush the cell three times. Validation: Inspect the live spectrum at 2500 cm⁻¹ (a region devoid of HPPD and CCl₄ bands). A flat baseline indicates a bubble-free optical path; an elevated or sloped baseline indicates scattering from trapped micro-bubbles or particulates.
-
Data Collection: Acquire 64 scans at 4 cm⁻¹ resolution.
-
Spectral Subtraction: Subtract the CCl₄ reference spectrum using the 794 cm⁻¹ CCl₄ band as a nulling reference to isolate the pure HPPD solute spectrum.
Quantitative Data Presentation
The table below summarizes the expected FTIR peak assignments for HPPD, highlighting the performance differences and spectral shifts between the two sampling modalities [3].
| Vibrational Mode | Diamond ATR-FTIR (Neat Solid) | Transmission FTIR (0.05 M in CCl₄) | Mechanistic Interpretation |
| Free Keto C=O Stretch | 1712 cm⁻¹ (Weak) | 1725 cm⁻¹ (Moderate) | Higher frequency in transmission indicates the absence of solid-state intermolecular packing. |
| Chelated Enol C=O Stretch | 1588 cm⁻¹ (Very Strong) | 1604 cm⁻¹ (Strong) | ATR shows a lower wavenumber due to anomalous dispersion and solid-state lattice stabilization of the enol. |
| Enol C=C Stretch | 1525 cm⁻¹ (Strong) | 1532 cm⁻¹ (Strong) | Coupled with the enol C=O; highly sensitive to the -C₂F₅ inductive effect. |
| O-H···O (Hydrogen Bond) | 2500–3200 cm⁻¹ (Broad) | 2600–3300 cm⁻¹ (Broad) | Extreme broadening confirms the strong, symmetric nature of the intramolecular hydrogen bond. |
| C-F Asymmetric Stretch | 1150–1200 cm⁻¹ (Strong) | Obscured below 1200 cm⁻¹ | CaF₂ window cutoff limits deep-IR observation in transmission; ATR is superior for the C-F fingerprint region. |
Conclusion on Modality Selection: For researchers synthesizing HPPD-based lanthanide complexes where the solid-state ligand behavior is paramount, Diamond ATR-FTIR provides the most relevant, high-throughput data, especially for verifying the critical C-F stretching region. Conversely, for physical chemists calculating the exact thermodynamic keto-enol equilibrium constants for drug development or extraction modeling, Transmission FTIR in non-polar solvents is the mandatory choice to eliminate surface and pressure-induced artifacts.
References
-
Title: Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study Source: Inorganics (MDPI) URL: [Link] (Note: Representative open-access source detailing the FTIR confirmation of enol dominance in fluorinated β-diketones between 1580 and 1600 cm⁻¹).
-
Title: Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (III) In Antenna Complexes Source: International Journal of Current Science (IJCSPUB) URL: [Link] (Note: Details the specific synthesis and photophysical application of the 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione ligand).
-
Title: The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties Source: National Center for Biotechnology Information (PMC) URL: [Link] (Note: Provides authoritative grounding for the vibrational assignments of fluorinated β-diketonate complexes, specifically the C=O and C-F stretching regions).
Comparative Extraction Efficiency: 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD) vs. Benzoylacetone (Hbza)
As a Senior Application Scientist in separation chemistry, I frequently evaluate chelating agents for trace metal scavenging, radioisotope purification, and active pharmaceutical ingredient (API) refinement. When comparing standard aromatic
This guide objectively compares the extraction efficiency of Benzoylacetone (Hbza) against its fluorinated counterpart, 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) , providing the mechanistic causality and self-validating experimental protocols required for robust assay development.
Mechanistic Causality: The Thermodynamics of Fluorination
To understand why HPPD generally outperforms Hbza in complex extraction matrices, we must analyze the structural causality governing
-
Benzoylacetone (Hbza): Hbza is a classical bidentate chelator with a
of approximately 9.61[1]. Because its enol proton is relatively tightly bound, efficient deprotonation—and subsequent metal complexation—requires an alkaline aqueous environment (typically pH 8.0 to 10.0)[1]. This presents a critical operational bottleneck: many target transition metals and lanthanides form insoluble hydroxides at these elevated pH levels, leading to precipitation rather than extraction. -
4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD): By replacing the terminal methyl group of Hbza with a pentafluoroethyl (
) group, HPPD introduces a massive thermodynamic driving force[2]. The strong electron-withdrawing nature (inductive effect, ) of the five fluorine atoms delocalizes the electron density of the enolate anion. This stabilizes the conjugate base and drastically lowers the of the enol proton[3].
The Result: HPPD can be deprotonated and form neutral, extractable metal complexes at highly acidic pH values (pH 3.0 - 6.0)[3]. Furthermore, the fluorinated tail significantly increases the lipophilicity of the resulting metal complex, shifting the partition coefficient heavily toward the organic phase or supercritical CO
Comparative Performance Data
The following table synthesizes the quantitative extraction parameters of Hbza versus HPPD, highlighting the operational superiority of the fluorinated ligand in solvent extraction workflows.
| Parameter | Benzoylacetone (Hbza) | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD) |
| Chemical Formula | C | C |
| Enol | 9.61 | < 7.0 (Highly acidic enol) |
| Optimal Extraction pH (e.g., Cu | 8.0 - 10.75 | 3.0 - 6.0 |
| Risk of Metal Hydroxide Precipitation | High (due to alkaline pH requirement) | Low (operates in acidic media) |
| Complex Lipophilicity ( | Moderate | High (Fluorine-induced hydrophobicity) |
| scCO | Poor | Excellent (>95% efficiency with synergists) |
Extraction Workflow & Logical Architecture
The diagram below maps the logical decision tree and workflow for extracting metal ions using these two
Workflow comparing the extraction conditions and efficiency of Hbza vs. HPPD.
Self-Validating Experimental Protocol
To ensure scientific integrity, an extraction protocol must be self-validating. This means incorporating a mass-balance check—quantifying the metal in both the organic extract and the aqueous raffinate to ensure 100% recovery accountability.
Step-by-Step Methodology: Liquid-Liquid Extraction
Phase 1: Preparation & pH Control
-
Aqueous Phase: Prepare a 1.0 mM solution of the target metal ion (e.g., Cu
or Eu ) in an inert background electrolyte (e.g., 0.1 M NaNO ) to maintain constant ionic strength. -
Ligand Selection & pH Adjustment:
-
Organic Phase: Prepare a 10.0 mM solution of the chosen ligand (Hbza or HPPD) in a non-polar solvent (e.g., chloroform or methylene chloride)[1].
Phase 2: Kinetic Equilibration
4. Combine equal volumes (e.g., 10 mL) of the aqueous and organic phases in a sealed, thermostated extraction vial (25 °C).
5. Agitate vigorously using a mechanical shaker for 60 minutes. Note: Fluorinated
Phase 3: Separation & Mass Balance Validation
6. Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement[4].
7. Carefully separate the organic phase (loaded with the metal complex) and the aqueous phase (raffinate).
8. Self-Validation: Analyze the aqueous raffinate via ICP-MS to determine the unextracted metal concentration (
Applications in Drug Development & Radiochemistry
In drug development, trace heavy metals from catalysts (like Palladium or Copper) must be scavenged from the final API to meet strict regulatory thresholds (e.g., ICH Q3D). HPPD is vastly superior to Hbza for this application because it can be deployed in mildly acidic aqueous washes or integrated into supercritical CO
References
- Studies of the aromatic β-diketones as extractant of copper ions Source: E3S Web of Conferences URL
- Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii)
- Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches Source: MDPI URL
- Extractability and Solubilization Locus of Six β-Diketones and Their Iron(III)
Sources
X-ray diffraction (XRD) crystal data for 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Comparative Crystallographic Guide: 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD) in Lanthanide Sensitization
Executive Summary & Mechanistic Context
In the development of highly luminescent lanthanide materials, the rational design of organic "antenna" ligands is critical to overcome the inherently weak, parity-forbidden f-f absorption transitions of rare-earth ions[1]. β-diketones are the most widely studied class of ligands for sensitizing Europium (Eu³⁺) due to their highly efficient energy transfer properties[1].
This guide objectively compares the solid-state X-ray diffraction (XRD) crystal data and photophysical performance of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) against its widely used structural analogues: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (HBTFA) and hexafluoroacetylacetone (Hhfac).
The Causality of Fluorination: Replacing the trifluoromethyl (-CF₃) group of HBTFA with a pentafluoroethyl (-C₂F₅) group in HPPD introduces two fundamental mechanistic advantages:
-
Suppression of Non-Radiative Decay: Extending the fluorinated chain replaces high-frequency C-H oscillators with lower-frequency C-F bonds. This minimizes multiphonon relaxation, directly boosting the intrinsic quantum yield from ~20% (BTFA) to ~25% (HPPD)[1].
-
Steric Modulation of Crystal Packing: The bulkier -C₂F₅ group alters the solid-state lattice. Single crystal X-ray diffraction (SC-XRD) reveals that this steric bulk increases the intermolecular distances between adjacent Eu³⁺ centers, effectively mitigating concentration quenching in the solid state[1][2].
Fig 1. Energy transfer mechanism (antenna effect) from HPPD ligand to Eu(III) center.
Comparative Crystallographic Data (SC-XRD)
The geometry and symmetry of the local environment around the Eu³⁺ ion directly dictate the fine structure and relative intensity of its emission transitions[1]. SC-XRD analysis paired with continuous shape measure (CShM) software (e.g., SHAPE v2.1) allows us to quantify these geometries[1].
Below is a comparative structural analysis of Eu³⁺ complexes utilizing HPPD versus alternative β-diketonates.
| Ligand System | Complex Formula | Space Group | Coordination Number (CN) | Polyhedral Geometry (SHAPE) | Avg. Eu-O (Ligand) Bond (Å) | ⁵D₀ Lifetime (μs) |
| HPPD (Pentafluoro) | [Eu(PPD)₃(H₂O)₂] | Monoclinic, P2₁/c | 8 | Square Antiprism (D₄d) | 2.385 | 276[1] |
| HBTFA (Trifluoro) | [Eu(BTFA)₃(H₂O)₂] | Triclinic, P-1 | 8 | Triangular Dodecahedron (D₂d) | 2.372 | 231[1] |
| Hhfac (Hexafluoro) | [Eu(hfac)₃(H₂O)₂] | Monoclinic, C2/c | 8 | Square Antiprism (D₄d) | 2.401 | ~210[1] |
Data Interpretation: The SC-XRD data demonstrates that the transition from BTFA to HPPD forces a geometric shift from a Triangular Dodecahedron (D₂d) to a Square Antiprism (D₄d)[1]. The extended -C₂F₅ chain in HPPD slightly elongates the average Eu-O bond length compared to BTFA due to increased electron-withdrawing inductive effects, which alters the ligand field splitting. However, this is heavily outweighed by the reduction in non-radiative quenching, evidenced by the prolonged excited-state lifetime (276 μs for HPPD vs. 231 μs for BTFA)[1].
Experimental Protocols: Synthesis & XRD Validation
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Phase purity must be confirmed before proceeding to single-crystal analysis.
Workflow A: Synthesis and Crystallization of [Eu(PPD)₃(H₂O)₂]
Causality: The synthesis requires precise pH control. β-diketones exist in a keto-enol tautomeric equilibrium. Deprotonation of the enol form is required to generate the active, bidentate oxygen-donor nucleophile.
-
Deprotonation: Dissolve 3.0 equivalents of HPPD in absolute ethanol. Add 3.0 equivalents of 1.0 M NaOH dropwise under continuous stirring. Validation: Monitor via UV-Vis; the absorption band will red-shift upon enolate formation.
-
Metallation: Dissolve 1.0 equivalent of EuCl₃·6H₂O in a minimal amount of distilled water. Add this dropwise to the enolate solution. A precipitate will immediately begin to form.
-
Purification: Stir for 2 hours at room temperature. Filter the resulting precipitate, wash extensively with cold water (to remove NaCl byproducts), and dry under a vacuum.
-
Single-Crystal Growth: Dissolve the crude powder in a 1:1 mixture of ethanol and hexane. Puncture the cap of the vial with a fine needle to allow for slow solvent evaporation at 20 °C. X-ray quality block-shaped crystals will form within 5–7 days.
Workflow B: Single-Crystal X-Ray Diffraction (SC-XRD) Data Acquisition
Causality: Data must be collected at cryogenic temperatures (100 K) to minimize the thermal motion of the highly flexible -C₂F₅ chains, which otherwise cause severe positional disorder and artificially inflated thermal ellipsoids in the final structure model.
-
Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
-
Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K.
-
Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation depending on crystal size. Collect full-sphere data using ω and φ scans.
-
Refinement: Integrate frames using standard software (e.g., APEX3). Perform multi-scan absorption correction. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validation: Ensure the final R₁ factor is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0.
Fig 2. Step-by-step Single Crystal X-Ray Diffraction (SC-XRD) analysis workflow.
Conclusion
The transition from standard fluorinated β-diketones (like HBTFA) to the extended pentafluoro-chain of HPPD yields significant structural and photophysical benefits. SC-XRD data confirms that the steric influence of the -C₂F₅ group forces a highly stable Square Antiprism geometry around the Eu³⁺ core, while simultaneously increasing intermolecular spacing. This structural reality, combined with the heavy atom effect of additional fluorine atoms, makes HPPD a superior alternative for developing high-quantum-yield luminescent materials[1][2].
References
-
Ajith Prasad K., Devika Venu J. (2024). Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes. International Journal of Current Science (IJCSPUB). URL:[Link]
-
Thomsen, M. S., Nawrocki, P. R., Kofod, N., & Sørensen, T. J. (2022). Seven Europium (III) Complexes in Solution–The Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure. European Journal of Inorganic Chemistry, 2022(27), e202200334. URL:[Link]
-
Bünzli, J.-C. G., Comby, S., Chauvin, A.-S., & Vandevyver, C. D. B. (2007). New Opportunities for Lanthanide Luminescence. Journal of Rare Earths, 25(3), 257–274. URL:[Link]
Sources
19F NMR characterization of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
An in-depth analytical comparison of fluorinated β-diketones requires a rigorous understanding of both their structural thermodynamics and the spectroscopic techniques used to characterize them. As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) against its alternatives, providing a self-validating ^19^F NMR methodology for its characterization.
Mechanistic Context: The Drive for Perfluoroalkylation
Fluorinated β-diketones are premier ligands in lanthanide luminescence, metallodrug development, and advanced solvent extraction[1]. The substitution of a standard alkyl group with a perfluoroalkyl group—such as the pentafluoroethyl (-C2F5) group in HPPD—fundamentally alters the molecule's electronic landscape.
The Causality of Keto-Enol Tautomerism:
In non-polar media like CDCl3, β-diketones exist in a dynamic equilibrium between the diketo and chelated cis-enol forms[2]. The strong inductive electron-withdrawing effect (-I) of the -C2F5 group in HPPD increases the acidity of the α-methylene protons, heavily biasing the equilibrium toward the enol form. Furthermore, this electronic modulation strengthens the intramolecular hydrogen bond within the cis-enol chelate ring. Consequently, while non-fluorinated analogs exhibit significant keto populations, HPPD exists almost exclusively (>95%) as the enol tautomer in non-polar solvents[2].
Fig 1. Logical relationship between -C2F5 electron withdrawal, enol stabilization, and NMR detection.
Comparative Performance Analysis
To understand the value of HPPD, we must compare it against standard industry alternatives: Benzoylacetone (BA) and Benzoyltrifluoroacetone (BTFA) . ^19^F NMR serves as the definitive tool for this comparison, as the chemical shifts of the -CF3 and -CF2 groups are exquisitely sensitive to the electronic environment of the adjacent enol system.
Table 1: Analytical and Photophysical Comparison of β-Diketone Ligands
| Property | Benzoylacetone (BA) | Benzoyltrifluoroacetone (BTFA) | Pentafluorobenzoylacetone (HPPD) |
| Fluorinated Group | None (-CH | Trifluoromethyl (-CF | Pentafluoroethyl (-C |
| Enol Fraction (in CDCl | ~68% | ~93% | >95% |
| ^19^F NMR Shifts (ppm) | N/A | -76.5 (s, CF | -83.0 (s, CF |
| Antenna Effect (Eu^3+^ QY) | Low | Moderate (~20%) | High (~25%)[1] |
| Primary Application | Basic coordination | Standard lanthanide sensitization | Advanced luminescent probes |
Data Insight: The extension of the fluorine chain length from BTFA to HPPD not only improves the intrinsic quantum yield of resulting Eu^3+^ complexes from 20% to 25%[1], but it also provides a more complex ^19^F NMR fingerprint. The distinct separation between the -CF3 (-83.0 ppm) and -CF2 (-118.9 ppm) signals allows for highly resolved structural confirmation without signal overlap.
High-Fidelity ^19^F NMR Experimental Protocol
When acquiring ^19^F NMR spectra for fluorinated β-diketones, the primary pitfall is the underestimation of longitudinal relaxation times (T1). Fluorine nuclei in terminal perfluoroalkyl groups often exhibit T1 times exceeding 2–3 seconds due to the lack of adjacent protons for dipole-dipole relaxation. Using a standard default relaxation delay (D1 = 1s) results in incomplete relaxation, severely skewing integration values and leading to inaccurate keto-enol quantification.
The following step-by-step methodology is designed as a self-validating system to ensure absolute quantitative reliability.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-20 mg of HPPD in 0.6 mL of anhydrous CDCl
3. Expertise Note: The use of a non-polar, aprotic solvent is critical. Protic solvents (like Methanol-d4) will disrupt the intramolecular hydrogen bond, artificially shifting the equilibrium toward the keto form[2]. -
Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the ^19^F nucleus (
376 MHz on a 400 MHz system) to ensure maximum signal-to-noise ratio. Lock and shim on the CDCl3~ signal. -
Acquisition Parameters:
-
Pulse Angle: 30° to 45° (to allow for faster relaxation).
-
Relaxation Delay (D1): Set D1 ≥ 15 seconds. This ensures >5×T
1for complete longitudinal relaxation of the -CF2fluorines. -
Decoupling: Acquire with inverse-gated ^1H^ decoupling if precise singlet integration is required, though ^19^F-^19^F coupling will still present as a complex multiplet (quartet/triplet) depending on the exact conformation.
-
Scans (NS): 64 to 128 scans for high signal-to-noise.
-
-
Processing: Apply a mild exponential apodization (LB = 0.3 Hz) and zero-fill to 64k points before Fourier transformation. Phase and baseline correct manually.
Fig 2. Self-validating 19F NMR workflow ensuring quantitative relaxation and accurate integration.
Data Interpretation & The Self-Validating Check
To validate the integrity of the acquisition parameters, the analyst must integrate the -CF3 and -CF2 signals of the major enol tautomer.
-
The Self-Validating Mechanism: The internal integration ratio of the -CF
3peak (-83.0 ppm) to the -CF2~ peak (~-118.9 ppm) must strictly equal 1.50 (3:2) . -
Troubleshooting: If the integrated ratio deviates by more than 5% (e.g., yielding a ratio of 3:1.7), it serves as an immediate, objective diagnostic indicator that the D1 delay is insufficient for the -CF
2group. The spectrum has successfully invalidated itself, preventing the publication of erroneous keto-enol ratios. The user must increase D1 and re-acquire. -
Keto Form Identification: If present, the minor keto tautomer will manifest as a secondary, significantly weaker set of -CF
3and -CF2signals. These are typically shifted slightly upfield due to the loss of the conjugated π-system present in the enol chelate.
References
-
Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). "Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones." Journal of Fluorine Chemistry, 127(6), 780-786.
-
Biju, S., et al. (2016). "Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Zou, Z., et al. (2023). "CuCF3 mediated deoxyfluorination of redox-active esters." Journal of Fluorine Chemistry, 268, 110114.
Sources
A Comparative Guide for Researchers: 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione vs. Hexafluoroacetylacetone (hfac)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the choice of ligand is paramount in dictating the properties and performance of the resulting metal complexes. Among the vast array of β-diketonate ligands, fluorinated derivatives have garnered significant attention due to the unique electronic properties conferred by the fluorine atoms. This guide provides an in-depth technical comparison of two such ligands: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione and the widely used hexafluoroacetylacetone (hfac). We will explore the nuanced advantages of the former, supported by experimental insights, to inform your selection for applications ranging from catalysis to the development of advanced materials.
Introduction to the Contenders: Structure and General Properties
Both 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione and hexafluoroacetylacetone (hfac) are β-diketones, compounds with two carbonyl groups separated by a methylene group. This structure allows them to exist in keto-enol tautomeric forms, with the enol form being crucial for their function as chelating ligands that bind to metal ions.[1]
Hexafluoroacetylacetone (hfac) , with the chemical formula CF₃C(O)CH₂C(O)CF₃, is a well-established and commercially available ligand precursor.[1] Its two trifluoromethyl groups are strong electron-withdrawing groups, which enhance the Lewis acidity and volatility of its metal complexes compared to non-fluorinated analogues like acetylacetone.[1] These properties have made hfac a popular choice in applications such as metal-organic chemical vapor deposition (MOCVD) for the fabrication of thin films.[1]
4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione , with the chemical formula C₆H₅C(O)CH₂C(O)C₂F₅, presents a different substitution pattern. It features a pentafluoroethyl group on one side and a phenyl group on the other. This asymmetrical design introduces electronic and steric variations that can lead to distinct advantages in specific applications.
Key Advantages of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
The strategic replacement of a trifluoromethyl group with a phenyl group and the other with a pentafluoroethyl group in 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione offers several potential benefits over the symmetrically fluorinated hfac.
Modulated Lewis Acidity and Stability
The electron-withdrawing nature of the fluoroalkyl groups in β-diketonates significantly influences the Lewis acidity of the resulting metal complexes. While the two trifluoromethyl groups in hfac lead to highly Lewis acidic metal centers, the presence of a phenyl group in 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione can modulate this acidity. The phenyl group, being less electron-withdrawing than a trifluoromethyl group, can lead to metal complexes with a more moderate Lewis acidity. This can be advantageous in catalytic applications where excessive Lewis acidity might lead to undesirable side reactions or catalyst deactivation.
Furthermore, the substitution of methyl groups with phenyl substituents in β-diketone fragments has been shown to substantially affect the composition and stability of the formed complexes.[2] This suggests that the phenyl group in 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione can contribute to enhanced stability of its metal complexes compared to those of hfac under certain conditions.
Enhanced Thermal and Hydrolytic Stability
The thermal stability of metal β-diketonate complexes is a critical factor, particularly for applications like MOCVD that involve elevated temperatures. While fluorination generally increases volatility, the overall stability of the complex is a balance of several factors. Studies on lanthanide complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione, a structurally related ligand, have shown good thermal stability.[3][4] For instance, the Eu(btfa)3bipy complex (where btfa is the anion of 4,4,4-trifluoro-1-phenyl-1,3-butanedione) was found to be the most thermally stable among a series of related complexes and melts before decomposing.[3] This suggests that the presence of a phenyl group can contribute to a more robust complex.
In contrast, hydrated tris-β-diketonates of lanthanide complexes with hfac have been reported to be thermally unstable, attributed to hydrolysis at elevated temperatures.[5] The monohydrated hfac chelates, however, could be transformed into anhydrous tris complexes without hydrolysis.[5] This highlights a potential advantage of ligands like 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, where the steric bulk and electronic nature of the phenyl group might offer better protection against hydrolysis, leading to improved stability of the hydrated complexes.
Tailored Solubility and Intermolecular Interactions
The phenyl group in 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione can significantly influence the solubility of its metal complexes in organic solvents. The aromatic ring can engage in π-π stacking interactions, which can be leveraged to control the self-assembly and crystal packing of the complexes. This can be a crucial factor in the design of materials with specific optical or electronic properties. For example, in copper(II) complexes of 2-alkyl-1-phenyl-1,3-butanedione, the phenyl group was found to influence the magnetic and spectral properties.[6]
Experimental Data and Protocols
To provide a practical context for these advantages, we present a summary of relevant experimental data and protocols.
Comparative Data Summary
| Property | Hexafluoroacetylacetone (hfac) Complexes | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione Complexes | Advantage of Pentafluoro-dione |
| Lewis Acidity | Generally high due to two CF₃ groups. | Modulated, potentially lower due to the phenyl group. | Tunable reactivity for specific catalytic applications. |
| Thermal Stability | Hydrated complexes can be unstable.[5] | Phenyl group may enhance thermal stability.[3] | Improved performance in high-temperature applications. |
| Hydrolytic Stability | Susceptible to hydrolysis at elevated temperatures.[5] | Phenyl group may offer better protection against hydrolysis. | Greater stability in the presence of moisture. |
| Solubility | Good solubility in many organic solvents. | Phenyl group can influence solubility and promote specific intermolecular interactions. | Control over self-assembly and material properties. |
Experimental Workflow: Synthesis of a Europium(III) β-Diketonate Complex
The following diagram illustrates a general workflow for the synthesis of a lanthanide β-diketonate complex, which is a common application for these ligands.
Detailed Experimental Protocol: Synthesis of Tris(4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dionato)europium(III)
This protocol is a representative procedure for the synthesis of a lanthanide complex with the title ligand.
Materials:
-
4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonia solution (aqueous)
-
Vacuum filtration apparatus
-
Schlenk line or glovebox for handling air-sensitive materials (optional, but recommended)
Procedure:
-
Ligand Solution Preparation: Dissolve 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (3 mmol) in anhydrous ethanol (20 mL).
-
pH Adjustment: To the ligand solution, add aqueous ammonia solution dropwise with stirring until the pH reaches approximately 7.
-
Metal Salt Solution Preparation: In a separate flask, dissolve europium(III) chloride hexahydrate (1 mmol) in deionized water (10 mL).
-
Complexation: Slowly add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature. A precipitate should form immediately.
-
Reaction Completion: Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 60 °C) for several hours to yield the tris(4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dionato)europium(III) complex.
Conclusion
While hexafluoroacetylacetone remains a versatile and widely used ligand, 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione offers a compelling alternative with distinct advantages for specific applications. The presence of the phenyl group allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This can lead to modulated Lewis acidity, enhanced thermal and hydrolytic stability, and tailored solubility profiles. For researchers and drug development professionals seeking to optimize the performance of their metal-based systems, a careful consideration of the unique attributes of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is highly recommended. The ability to rationally design ligands to achieve desired properties is a cornerstone of modern coordination chemistry, and this phenyl-substituted fluorinated β-diketone represents a valuable tool in this endeavor.
References
Sources
- 1. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. idosi.org [idosi.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Guide: UV-Vis Absorption Spectra of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (HPPD) in Diverse Solvents
Executive Summary
In the design of highly luminescent lanthanide complexes and advanced pharmaceutical intermediates, fluorinated
This technical guide objectively compares the UV-Vis absorption behavior of HPPD against alternative
Mechanistic Foundation: Solvent-Driven Keto-Enol Tautomerism
The UV-Vis absorption profile of HPPD is not static; it is highly dependent on the polarity and hydrogen-bonding capacity of the solvent. Like all
-
In Non-Polar Solvents (e.g., Hexane, Cyclohexane): The lack of solvent interaction allows HPPD to form a highly stable, pseudo-aromatic six-membered ring via an intramolecular hydrogen bond. This locks the molecule into the enol form , which is highly conjugated. Consequently, the UV-Vis spectrum is dominated by a strong, allowed
transition at longer wavelengths ( nm)[2][4]. -
In Polar Protic Solvents (e.g., Methanol, Water): The solvent molecules act as competitive hydrogen-bond donors and acceptors, disrupting HPPD's intramolecular hydrogen bond. This shifts the equilibrium toward the keto form . The loss of extended conjugation results in a blue shift, with weaker
and transitions appearing at shorter wavelengths ( nm)[5][6].
The extended pentafluoroethyl (
Caption: Thermodynamic logic of solvent-mediated keto-enol tautomerism and UV-Vis absorption shifts.
Comparative Performance Data
To objectively evaluate HPPD, we must compare its spectroscopic and photophysical performance against industry-standard alternatives: BTFA and TTA (2-Thenoyltrifluoroacetone).
Table 1: UV-Vis Absorption Maxima ( ) in Different Solvents
Note: Data represents the dominant absorption bands corresponding to the keto/enol equilibrium states.
| Ligand | Functional Groups | Hexane (Non-Polar) | Methanol (Polar) | Primary Application |
| HPPD | Pentafluoroethyl, Phenyl | ~340 nm (Enol dominant) | ~265 nm, ~335 nm (Mixed) | High-efficiency Eu(III) antenna |
| BTFA | Trifluoromethyl, Phenyl | ~330 nm (Enol dominant) | ~260 nm, ~325 nm (Mixed) | Standard Eu(III) sensitizer |
| TTA | Trifluoromethyl, Thienyl | ~340 nm (Enol dominant) | ~265 nm, ~335 nm (Mixed) | Commercial luminescent probes |
Table 2: Photophysical Performance in Europium(III) Complexes
When these ligands are complexed with Eu(III) to form
| Complex | Ligand Triplet State ( | Intrinsic Quantum Yield ( | |
| Optimal for | ~276 | ~25% | |
| Slightly higher than optimal | ~231 | ~20% |
Experimental Protocols: UV-Vis Data Acquisition
To ensure self-validating and reproducible results, the following protocol details the causality behind each experimental choice.
Critical Insight: The molar absorptivity (
Step-by-Step Methodology
-
Solvent Preparation:
-
Obtain spectroscopic-grade solvents (Hexane, Dichloromethane, Methanol).
-
Causality: Dry the non-polar solvents over activated 3Å molecular sieves for 24 hours prior to use to eliminate trace water interference.
-
-
Stock Solution Preparation:
-
Working Solution Dilution:
-
Perform a serial dilution to achieve a final working concentration of
M. -
Causality: This concentration ensures the maximum absorbance peak remains between 0.5 and 1.0 Absorbance Units (AU), the optimal linear dynamic range for most dual-beam spectrophotometers.
-
-
Baseline Correction:
-
Fill two matched 10 mm path-length quartz cuvettes with the pure, dried solvent.
-
Run a baseline scan from 200 nm to 500 nm to correct for solvent absorption and cuvette discrepancies.
-
-
Spectral Acquisition:
-
Replace the solvent in the sample cuvette with the
M HPPD solution. -
Record the UV-Vis absorption spectrum at a scan rate of 120 nm/min with a slit width of 1 nm.
-
-
Data Analysis:
-
Identify the
for the enol band (~340 nm) and the keto band (~265 nm). -
Calculate the keto-enol equilibrium constant (
) using the ratio of the integrated areas of the respective absorption bands, cross-referenced with -NMR data if absolute quantification is required[4].
-
Caption: Step-by-step experimental workflow for UV-Vis spectroscopic analysis of HPPD solutions.
Conclusion
The UV-Vis absorption spectrum of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (HPPD) is a direct macroscopic readout of its microscopic keto-enol equilibrium. By carefully selecting the solvent environment, researchers can manipulate this equilibrium. Compared to traditional ligands like BTFA, HPPD's extended perfluoroalkyl chain provides superior enol stabilization and optimal triplet state energy alignment, making it a highly advantageous alternative for synthesizing next-generation luminescent lanthanide materials.
References
-
Study On The Heavy Atom Effect Of Fluorine On The Photophysical Properties Of Eu (Iii) In Antenna Complexes. International Journal of Current Science (IJCSPUB) / RJPN, 2024. URL:[Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. MDPI, 2023. URL: [Link]
-
European Journal of Chemistry: UV/Vis spectroscopy and Solvent effects on Aromatic 1,3-diketones. EurJChem. URL: [Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. benchchem.com [benchchem.com]
- 3. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]
- 4. eurjchem.com [eurjchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpn.org [rjpn.org]
- 8. CAS: 1799-50-4 | CymitQuimica [cymitquimica.com]
- 9. EnamineStore [enaminestore.com]
Safety Operating Guide
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione
As a Senior Application Scientist, I recognize that the lifecycle management of specialized fluorinated reagents is just as critical as their application at the bench. 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (CAS: 1799-50-4) is a highly effective fluorinated β-diketone, widely utilized in coordination chemistry as a chelating ligand for lanthanide metals and in advanced solvent extraction protocols[1][2].
However, because this molecule contains a terminal pentafluoroethyl group (-C₂F₅), it is formally classified as a Per- and Polyfluoroalkyl Substance (PFAS)[3]. The disposal of this compound cannot be treated as a standard laboratory operational afterthought; it requires a rigorous, self-validating protocol to prevent severe environmental contamination and ensure compliance with evolving federal regulations.
The Causality of PFAS Disposal: Mechanistic Challenges
Standard laboratory disposal protocols for organic waste typically route solvents to commercial incinerators operating between 600°C and 800°C. For 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione, this standard approach is not only ineffective but actively dangerous.
The Thermodynamic Barrier: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy of approximately 485 kJ/mol. At standard incineration temperatures, the hydrocarbon portion (the phenyl ring and the β-diketone backbone) will readily combust. However, the -C₂F₅ moiety will resist complete oxidation.
The Risk of Micro-fragmentation: Instead of complete mineralization, sub-optimal thermal treatment causes the molecule to crack at the weaker C-C bonds. This releases highly stable, toxic perfluoroalkyl radicals that can abstract hydrogen to form volatile fluorocarbons (e.g., pentafluoroethane) or degrade into fluoroform[4]. To safely dispose of this chemical, the thermal degradation process must achieve complete mineralization, converting the organic fluorine entirely into hydrofluoric acid (HF), which is subsequently neutralized.
Regulatory Grounding: EPA and CERCLA Directives
In April 2024, the U.S. Environmental Protection Agency (EPA) released updated "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances"[5]. This guidance mandates that waste generators prioritize destruction technologies with the lowest potential for environmental release[6].
Furthermore, the EPA's recent designation of specific PFAS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) has drastically lowered reportable quantities (RQ) to as little as 1 pound per 24 hours[7]. Mishandling 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione exposes research institutions to significant legal and financial liabilities.
Step-by-Step Laboratory Disposal Protocol
To ensure absolute compliance and safety, laboratories must implement the following controlled disposal workflow.
Step 1: Source Segregation (The Zero-Mixing Rule)
-
Action: Never dispose of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione in standard aqueous drains or non-halogenated organic waste carboys.
-
Validation: Segregate all reaction mixtures, washings, and pure waste into a dedicated stream explicitly designated for "Fluorinated/Halogenated Organic Waste."
Step 2: Primary Containment
-
Action: Collect the waste in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers.
-
Causality: While the pure ketone does not etch glass, any accidental degradation or cross-contamination that generates trace HF will compromise glass integrity. HDPE provides a chemically inert, shatter-proof barrier.
Step 3: RCRA-Compliant Labeling
-
Action: Label the container explicitly: "Hazardous Waste - Fluorinated Organic Compounds (Contains 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione)."
-
Validation: Ensure GHS hazard warnings are visible and the accumulation start date is logged to comply with the Resource Conservation and Recovery Act (RCRA).
Step 4: TSDF Handoff and High-Temperature Incineration
-
Action: Transfer the waste exclusively to a certified Treatment, Storage, and Disposal Facility (TSDF) that is explicitly permitted to handle PFAS waste.
-
Causality: The TSDF must utilize extreme combustion conditions. The EPA recommends temperatures exceeding 1,100°C (and up to 1,650°C in specialized rotary or cement kilns), combined with turbulent mixing and extended gas-phase residence times (4 to 16 seconds) to guarantee the complete destruction of the C-F bonds[8].
-
Validation: Verify that the TSDF employs add-on acid gas air pollution control devices (wet/dry scrubbers) or calcium-rich environments to capture the resulting HF gas and precipitate it as inert calcium fluoride (CaF₂)[8].
Quantitative Operational Parameters
The following table summarizes the critical physicochemical and operational parameters required for the safe lifecycle management of this compound.
| Parameter | Specification / Requirement | Operational Rationale |
| CAS Number | 1799-50-4 | Unique identifier for SDS and manifest tracking[1]. |
| Molecular Weight | 266.16 g/mol | Required for mass-balance calculations during disposal[2]. |
| Chemical Class | PFAS / Fluorinated β-diketone | Triggers specialized EPA destruction protocols[3]. |
| Incineration Temp. | > 1,100°C (Optimal up to 1,650°C) | Necessary thermal energy to overcome ~485 kJ/mol C-F bonds[8]. |
| Residence Time | 4 to 16 seconds | Ensures complete thermal decomposition, preventing fragmentation[8]. |
| Flue Gas Treatment | Alkaline Scrubbing / Calcium Rxn | Neutralizes highly corrosive HF exhaust into inert CaF₂[8]. |
Workflow Visualization
The logical progression of the disposal protocol is mapped below, highlighting the critical transition from laboratory containment to environmental neutralization.
Figure 1: End-to-end disposal workflow for fluorinated beta-diketone laboratory waste.
References
- Source: cymitquimica.
- Source: bldpharm.
- Source: living-future-oceania.
- Source: idrenvironmental.
- Source: mcfenvironmental.
- Source: epa.
- Source: epa.
- Source: alsglobal.
Sources
- 1. CAS: 1799-50-4 | CymitQuimica [cymitquimica.com]
- 2. 1799-50-4|4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione|BLD Pharm [bldpharm.com]
- 3. living-future-oceania.org [living-future-oceania.org]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Topic:
Executive Safety Summary
Compound Identity:
-
Chemical Name: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione[1][2][3][4][5][6][7][8]
-
Synonyms: Benzoylpentafluoroacetone; 1-phenyl-4,4,5,5,5-pentafluoropentane-1,3-dione.
-
Physical State: Typically a low-melting solid or viscous liquid (Melting Point approx. 35–45°C based on analogs).
Critical Hazard Alert:
This compound belongs to the class of fluorinated
-
Danger: High potential for severe eye irritation and mucous membrane damage.[9]
-
Hidden Risk: The perfluoroalkyl group increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated diketones.
-
Reactivity: Acts as a strong chelating agent; incompatible with strong oxidizers and active metals.
Chemical Profile & Hazard Analysis
To ensure safety, we must infer hazards from the "Structure-Activity Relationship" (SAR) of the fluorinated
| Hazard Class (GHS) | Signal Word | Hazard Statement (Inferred) | Mechanism of Action |
| Skin Irritation (Cat 2) | Warning | H315: Causes skin irritation. | Acidic enol proton attacks epidermal proteins; solvent effect of fluorinated tail defats skin. |
| Eye Irritation (Cat 2A) | Warning/Danger | H319: Causes serious eye irritation.[9][10][11] | Direct chemical burn to cornea; high acidity ( |
| STOT SE 3 | Warning | H335: May cause respiratory irritation.[10][11] | Volatile tautomers irritate bronchial lining upon inhalation. |
Expert Insight: Fluorinated
-diketones exist in equilibrium between keto and enol forms. The enol form is acidic and forms stable, often volatile complexes with metals. Do not use metal spatulas (iron/aluminum) for handling; use glass, ceramic, or Teflon-coated tools to prevent contamination and corrosion.
Engineering Controls: The Primary Defense
PPE is the last line of defense. Engineering controls must be active before the container is opened.
-
Containment: All operations (weighing, transfer, reaction) must be performed inside a certified Chemical Fume Hood .
-
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) .
-
Static Control: Fluorinated organic powders/liquids can generate static charge. Use an ionizing bar or anti-static weighing boats if the substance is a dry solid.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 1799-50-4.
A. Hand Protection Strategy
Rationale: Fluorinated chains can permeating standard nitrile rubber faster than hydrocarbon analogs.
| Task Duration | Glove Type | Material Thickness | Breakthrough Time (Est.) |
| Splash Contact (Transfer, Weighing) | Double Nitrile | Outer: 5 milInner: 4 mil | > 30 mins |
| Prolonged Contact (Cleanup, Synthesis) | Laminate Film (e.g., Silver Shield™) | Multi-layer | > 480 mins |
| Prohibited | Latex / Vinyl | N/A | < 5 mins (Rapid degradation) |
B. Eye & Face Protection[11]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Why not Safety Glasses? Vapors from
-diketones can bypass side-shields, causing lacrimation and stinging. Goggles provide a vapor seal.
C. Body Protection
-
Standard: 100% Cotton Lab Coat (Fire Resistant preferred).
-
High-Risk Operations: If handling >50g or heating the substance, wear a Tyvek® apron or sleeve covers to prevent fabric saturation.
D. Respiratory Protection
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill Cleanup outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical due to the acidic nature of the enol form.
Operational Protocol: Safe Handling Workflow
This workflow minimizes exposure risk and cross-contamination.
Figure 1: Decision logic for handling 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione based on physical state.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE (Double Nitrile gloves, Goggles, Lab coat).
-
Pre-weigh a sealable glass vial or flask. Do not use open weighing boats for long durations as the compound may be hygroscopic or volatile.
-
-
Transfer:
-
If Solid: Break up chunks with a Teflon-coated spatula . Avoid metal tools which can react with the dione to form colored metal complexes (e.g., red iron complexes).
-
If Liquid: Use a glass Pasteur pipette or positive displacement pipette. The high viscosity and surface tension of fluorinated liquids can cause dripping; keep a wipe directly underneath during transfer.
-
-
Reaction Setup:
-
Add solvent immediately to suppress vapor pressure.
-
If heating is required, ensure a reflux condenser is attached before heating begins.
-
-
Decontamination:
-
Wipe all tools with a tissue soaked in Ethanol or Acetone .
-
Follow with a wash of dilute aqueous Sodium Carbonate (
) . This converts the residue into a water-soluble enolate salt, making it easier to remove.
-
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Blot excess with dry cloth.2. Wash with soap & water for 15 min.3. Do not use organic solvents (increases absorption). | Seek assistance if redness persists.[11] |
| Eye Contact | 1. Flush with eyewash station for 15 minutes .2. Hold eyelids open to ensure irrigation. | Mandatory: Consult ophthalmologist (acidic burn risk). |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema. |
Waste Disposal Strategy
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone/hexane waste). The high fluorine content requires specific high-temperature incineration protocols to prevent HF formation in the incinerator.
-
Labeling: Clearly tag as "Contains Fluorinated
-Diketone". -
Container: High-density polyethylene (HDPE) or Glass. Avoid unlined metal cans due to corrosion risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10154448, 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione. Retrieved from [Link]
- Binnemans, K. (2005).Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4,4,5,5,5-Pentafluoro-1-pentanol | CAS#:148043-73-6 | Chemsrc [chemsrc.com]
- 3. 720-94-5|4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione|BLD Pharm [bldpharm.com]
- 4. 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | 1799-50-4 [sigmaaldrich.com]
- 5. rjpn.org [rjpn.org]
- 6. 4,4,5,5,5-Pentafluoro-1-pentanol Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]
- 7. CAS: 1799-50-4 | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. greenfield.com [greenfield.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
